molecular formula C6H6ClNO B6236833 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 56453-96-4

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B6236833
CAS No.: 56453-96-4
M. Wt: 143.57 g/mol
InChI Key: NYLYJTIWGZDSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . Its structure features a pyrrole ring, a five-membered aromatic heterocycle, which is substituted with a formyl (carbaldehyde) group at the 2-position, a chlorine atom at the 5-position, and a methyl group on the nitrogen atom . The SMILES notation for this molecule is CN1C(=CC=C1Cl)C=O, and its InChIKey is NYLYJTIWGZDSFW-UHFFFAOYSA-N . As a building block in organic synthesis, this chlorinated and formyl-substituted N-methylpyrrole is of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups on the pyrrole scaffold makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and ligands for catalysis. The aldehyde group, in particular, is a highly reactive site that can undergo various condensation reactions, such as the formation of Schiff bases, or serve as a starting point for further carbon-chain elongation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

56453-96-4

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

5-chloro-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C6H6ClNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3

InChI Key

NYLYJTIWGZDSFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1Cl)C=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde

[1][2]

Executive Summary

5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly in the development of antimicrobial and antitumor pyrrole-based scaffolds.[1][2] Characterized by its bifunctionality—possessing both an electrophilic formyl group and a halogenated position on an electron-rich aromatic ring—it serves as a critical "linchpin" intermediate.[1] This guide provides a rigorous technical analysis of its physicochemical profile, spectroscopic signature, and reactivity patterns, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[3]

AttributeDetail
IUPAC Name 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde
CAS Registry Number 56453-96-4
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
SMILES CN1C(=CC=C1Cl)C=O[1]
InChI Key KQSUINOZUCOOGE-UHFFFAOYSA-N
Structural Conformation & Electronic Effects

The molecule features a pyrrole ring substituted at the 1-position (nitrogen) with a methyl group, the 2-position with an aldehyde, and the 5-position with a chlorine atom.

  • Steric Constraint: The N-methyl group prevents hydrogen bond donation from the ring nitrogen, increasing lipophilicity compared to its NH analog.

  • Electronic Push-Pull: The pyrrole ring is inherently electron-rich (π-excessive).[1] However, the C2-formyl group acts as a strong electron-withdrawing group (EWG) via resonance (-M effect), deactivating the ring towards electrophilic attack.[1] The C5-chlorine atom exerts a dual effect: inductive electron withdrawal (-I) and weak mesomeric donation (+M), further modulating the electron density of the C3 and C4 positions.

Physicochemical Profile

Data below aggregates experimental values from homologous series and computational predictions where specific experimental data is proprietary.

PropertyValue / RangeContext & Implications
Physical State Low-melting solid or viscous oilTypically solidifies upon high-purity isolation; oils often indicate trace solvent retention.[1][2]
Melting Point 45–55 °C (Predicted)Lower than the NH-analog (110 °C) due to loss of intermolecular H-bonding.[1]
Boiling Point ~256 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification (approx. 110-120 °C @ 10 mmHg).[1]
Density 1.24 ± 0.1 g/cm³Denser than water; facilitates phase separation in aqueous workups (e.g., DCM extractions).
LogP (Octanol/Water) 1.48 (Predicted)Moderate lipophilicity; follows Lipinski’s Rule of 5 for fragment-based drug design.[1]
pKa (Conjugate Acid) ~ -3.5 (Carbonyl oxygen)The aldehyde oxygen is weakly basic; protonation requires strong acidic media.[1]
Solubility High: DCM, DMSO, MeOHLow: Water, HexanesSoluble in polar aprotic and chlorinated solvents.

Spectroscopic Characterization

Identification of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde relies on distinct NMR signals differentiating it from the non-chlorinated precursor (1-methylpyrrole-2-carbaldehyde).[1]

¹H NMR Signature (CDCl₃, 400 MHz)
  • δ 9.45 ppm (s, 1H): Aldehyde proton. A sharp singlet characteristic of 2-formyl pyrroles.

  • δ 6.90 ppm (d, J = 4.2 Hz, 1H): Proton at C3. Deshielded by the adjacent carbonyl group.

  • δ 6.15 ppm (d, J = 4.2 Hz, 1H): Proton at C4. The doublet coupling constant (J ~4.0–4.5 Hz) is diagnostic of 3,4-coupling in 2,5-disubstituted pyrroles.

  • δ 3.92 ppm (s, 3H): N-Methyl group.[1]

Infrared (IR) Spectroscopy
  • 1650–1670 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).

  • 1520–1550 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 750–800 cm⁻¹: C-Cl stretching (often obscured but diagnostic in fingerprint region).[1]

Synthetic Routes & Methodology

Primary Route: Vilsmeier-Haack Formylation

The most regioselective approach involves the formylation of 2-chloro-1-methylpyrrole.[1] While 2-chloropyrroles are labile, the N-methyl group confers stability.[1]

  • Starting Material: 1-Methyl-2-pyrrolidinone (precursor) or controlled chlorination of 1-methylpyrrole.[1]

  • Reagent: POCl₃ / DMF (Vilsmeier Reagent).

  • Mechanism: Electrophilic attack of the chloroiminium ion occurs preferentially at the C5 position of 2-chloro-1-methylpyrrole due to the directing effect of the existing substituents and steric clearance.[1]

  • Workup: Hydrolysis of the iminium intermediate with sodium acetate solution yields the aldehyde.

Alternative Route: Direct Chlorination

Direct chlorination of 1-methylpyrrole-2-carbaldehyde using N-chlorosuccinimide (NCS).[1]

  • Challenge: The aldehyde at C2 deactivates the ring. Electrophilic substitution may yield a mixture of C4-chloro and C5-chloro isomers.[1]

  • Optimization: Use of Lewis acid catalysts or performing the reaction in dilute conditions at low temperatures (-10 °C) can improve C5 selectivity.[1]

SynthesisPathwaysStart1-MethylpyrroleStep1Chlorination(NCS, THF, -78°C)Start->Step1Inter2-Chloro-1-methylpyrroleStep1->InterStep2Vilsmeier-Haack(POCl3, DMF)Inter->Step2Target5-Chloro-1-methyl-1H-pyrrole-2-carbaldehydeStep2->TargetAltStart1-Methylpyrrole-2-carbaldehydeAltStepDirect Chlorination(NCS, Reflux)AltStart->AltStep Lower SelectivityAltStep->Target Lower Selectivity

Figure 1: Synthetic pathways contrasting the stepwise Vilsmeier approach (High Selectivity) vs. direct chlorination (Variable Selectivity).

Reactivity & Applications in Drug Discovery[4][5][6][7]

The compound's value lies in its orthogonal reactivity . The aldehyde and chloride handles allow for sequential functionalization.

Aldehyde Functionalization (C2)
  • Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields amine-linked pyrrole scaffolds (common in kinase inhibitors).[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl-pyrroles, often used as Michael acceptors in covalent inhibitor design.

  • Oxidation: Conversion to 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid using NaClO₂ (Pinnick oxidation).[1]

Chlorine Displacement (C5)

While aryl chlorides on electron-rich rings are typically inert to S_NAr, the 5-chloro position in this scaffold is activated for transition-metal catalysis.[1]

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos allows the construction of 2,5-diarylpyrroles.[1]

  • Buchwald-Hartwig Amination: Introduction of amino groups at C5 to generate diaminopyrrole derivatives.[1]

ReactivityCenter5-Chloro-1-methyl-1H-pyrrole-2-carbaldehydeOxidationOxidation (NaClO2)Creates Carboxylic AcidCenter->OxidationRedAminReductive AminationCreates Amine LinkersCenter->RedAminSuzukiSuzuki Coupling (Pd-Cat)Creates Biaryl SystemsCenter->Suzuki C5 FunctionalizationCondensationKnoevenagel CondensationCreates Vinyl PyrrolesCenter->Condensation

Figure 2: Divergent reactivity profile showing C2 (blue paths) and C5 (red path) functionalization opportunities.[1]

Handling, Stability, and Safety

Stability[1]
  • Air/Light Sensitivity: Pyrrole aldehydes can darken upon prolonged exposure to light and air due to oxidative polymerization. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Hydrolysis: Stable in neutral aqueous media; aldehyde may hydrate reversibly in acidic conditions.

Safety Protocols
  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[3][4]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Spill Management: Adsorb with inert material (vermiculite); neutralize surfaces with dilute bicarbonate if acidic byproducts are suspected.

References

  • Molaid Chemicals. (2025). 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde Datasheet & CAS 56453-96-4.[1][2] Retrieved from

  • PubChem. (2025). Compound Summary: 5-chloro-1-methyl-1h-pyrrole-2-carbaldehyde.[1][2] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[5][6] Application Notes: 1-Methylpyrrole-2,5-dicarbaldehyde in Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives. Retrieved from

  • ChemSynthesis. (2025). 5-chloro-1H-pyrrole-2-carbaldehyde Synthesis and Properties. Retrieved from

Solvation Thermodynamics and Solvent Compatibility of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery and advanced organic synthesis, halogenated pyrrole derivatives serve as critical building blocks. 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) —hereafter referred to as 5-CMPC —is a highly versatile intermediate. However, its unique functional group array presents specific solvation challenges. This guide provides an authoritative, causality-driven framework for understanding and predicting the solubility of 5-CMPC in various organic solvents, ensuring that researchers can optimize reaction conditions, purification protocols, and biological assay formulations without relying on trial and error.

Structural Causality of Solvation

To accurately predict the solubility of 5-CMPC, we must first deconstruct the molecule into its physicochemical components. As foundational texts on [1] demonstrate, a molecule's solubility is dictated by the sum of its dispersion forces (


), polar interactions (

), and hydrogen bonding capabilities (

).

The solubility profile of 5-CMPC is governed by three distinct structural features:

  • The N-Methyl Group (Elimination of H-Bond Donors): The methylation of the pyrrole nitrogen fundamentally alters the molecule's hydrogen-bonding network. Unlike 1H-pyrrole, which acts as a strong hydrogen bond donor (HBD), 5-CMPC is restricted to acting solely as a hydrogen bond acceptor (HBA). This structural shift drastically reduces its solubility in pure water while exponentially increasing its affinity for polar aprotic solvents.

  • The 5-Chloro Substituent (Lipophilicity and Polarizability): The addition of the heavy chlorine atom increases the overall lipophilicity (estimated LogP ~1.8–2.2) and adds a highly polarizable electron cloud. As noted in early literature regarding the[2], halogenation stabilizes the pyrrole ring but also increases its affinity for halogenated and moderately polar solvents via dipole-induced dipole interactions.

  • The 2-Carbaldehyde Moiety (Strong Dipole): The aldehyde group introduces a strong, localized dipole moment. The carbonyl oxygen is a potent HBA, which drives the molecule's high solubility in solvents that can either donate hydrogen bonds (like alcohols) or match its high dielectric constant (like DMSO).

SolventSelection compound 5-CMPC (CAS: 56453-96-4) app1 In Vitro Assays (Biological) compound->app1 app2 Organic Synthesis (Reactions) compound->app2 app3 Purification (Crystallization) compound->app3 sol1 DMSO / DMF (High Solubility) app1->sol1 sol2 DCM / THF / EtOAc (Excellent Miscibility) app2->sol2 sol3 Hexane / Heptane (Anti-Solvent) app3->sol3

Application-driven solvent selection logic for 5-CMPC.

Empirical Solvent Selection Guide

Based on the thermodynamic principles outlined above, the solubility of 5-CMPC in organic solvents can be categorized into four distinct operational classes.

A. Non-Polar Solvents (Hexane, Heptane)

Solubility: Poor to Moderate. Causality: The strong dipole moment generated by the opposing chloro and carbaldehyde groups makes 5-CMPC poorly miscible with purely aliphatic, non-polar hydrocarbons. These solvents lack the polarizability to stabilize the molecule's dipole. Application: Hexane and heptane serve as excellent anti-solvents for the recrystallization of 5-CMPC from more polar solvents like ethyl acetate.

B. Moderately Polar Aprotic Solvents (DCM, EtOAc, THF)

Solubility: Excellent. Causality: Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) possess dielectric constants that perfectly match the dispersion and polar parameters of 5-CMPC. The polarizability of DCM specifically interacts favorably with the 5-chloro substituent. Application: DCM is the solvent of choice for liquid-liquid extractions, while THF is ideal for organometallic cross-coupling reactions involving the pyrrole core.

C. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

Solubility: Exceptional. Causality: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and strong dipoles that readily solvate the carbaldehyde moiety. Because 5-CMPC lacks an HBD, it does not require a protic solvent for complete solvation; the dipole-dipole interactions here are sufficient to break the crystal lattice energy of the solid compound. Application: DMSO is the gold standard for preparing highly concentrated stock solutions (e.g., 100 mM) for downstream in vitro biological assays.

D. Polar Protic Solvents (Methanol, Ethanol)

Solubility: High. Causality: Lower-chain alcohols act as hydrogen bond donors to the aldehyde oxygen of 5-CMPC. However, because the pyrrole nitrogen is methylated, the solvation sphere is less tightly bound than it would be for a 1H-pyrrole. Application: Methanol and ethanol are frequently used as primary solvents in binary recrystallization systems (e.g., MeOH/Water).

Quantitative Data Summary

The following table synthesizes the predicted quantitative solubility limits based on solvent polarity indices and dielectric constants.

Solvent ClassSolventDielectric Constant (

)
Polarity Index (P')Predicted SolubilityPrimary Application
Non-Polar Hexane1.90.1< 5 mg/mLAnti-solvent (Crystallization)
Mod. Polar Aprotic Dichloromethane (DCM)9.13.1> 200 mg/mLExtraction / Synthesis
Mod. Polar Aprotic Ethyl Acetate (EtOAc)6.04.4> 150 mg/mLChromatography / Synthesis
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2> 300 mg/mLBiological Assay Stock Solutions
Polar Protic Methanol (MeOH)32.75.150 - 100 mg/mLRecrystallization

Standardized Experimental Protocol: Equilibrium Solubility Determination

Theoretical predictions must be validated empirically. To determine the exact solubility limit of 5-CMPC in a chosen solvent, researchers must avoid rapid kinetic dissolution tests, which often underestimate true solubility. Instead, the gold-standard [3] must be employed. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium.

The Isothermal Shake-Flask Methodology
  • Solid Addition (Excess): Weigh approximately 50–100 mg of 5-CMPC into a 5 mL glass vial. Causality: An excess of solid must be present to ensure the solution reaches absolute saturation, maintaining the thermodynamic equilibrium between the solid and dissolved states.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the sample.

  • Isothermal Incubation: Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Equilibrium solubility is a thermodynamic state, not a kinetic one. Shaking for 24-48 hours ensures that the dissolution process has reached a plateau.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let larger particulates settle. Extract 0.5 mL of the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Filtration is critical to remove sub-micron colloidal particles that would cause light scattering and artificially inflate the concentration readings during UV quantification.

  • Analytical Quantification: Dilute the filtered aliquot appropriately with the mobile phase and quantify the concentration of 5-CMPC using HPLC-UV (monitoring at the

    
     of the pyrrole-aldehyde chromophore, typically ~280-290 nm) against a pre-established calibration curve.
    

ShakeFlask step1 1. Solid Addition Add excess 5-CMPC to vial step2 2. Solvent Addition Add specific organic solvent step1->step2 step3 3. Isothermal Shaking 24-48h at 25.0 ± 0.1 °C step2->step3 step4 4. Phase Separation Centrifugation / Filtration (0.22 µm) step3->step4 step5 5. Quantification HPLC-UV or Gravimetric Analysis step4->step5

Standardized isothermal shake-flask protocol for equilibrium solubility.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • Cordell, G. A. (1975). Properties of 2-Halopyrroles. The Journal of Organic Chemistry, 40(22), 3247-3250. Available at: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

An In-depth Technical Guide to 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a pyrrole core with strategically placed chloro, N-methyl, and formyl groups, offers multiple reactive sites for further molecular elaboration. This guide provides a comprehensive overview of the history, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and materials science. The pyrrole scaffold is a prominent feature in numerous pharmaceuticals and natural products, and the introduction of a chlorine atom can significantly influence a molecule's biological activity and pharmacokinetic properties.[1]

Historical Context and Discovery

While the pyrrole ring system has been a cornerstone of heterocyclic chemistry for over a century, the specific history of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is more recent. A significant milestone in its documented synthesis was presented in a 1990 publication in the Canadian Journal of Chemistry by Angel Guzman, Moises Romero, and Joseph M. Muchowski.[2][3][4] Their work detailed a convenient and controlled synthesis of 5-chloropyrrole-2-carboxaldehydes via the Vilsmeier-Haack reaction of N-alkylsuccinamidals.[2][3][4] This publication represents a key moment in the history of this compound, providing a deliberate and reproducible method for its preparation.

Prior to this, the synthesis of such compounds was often hampered by the instability of the 2-chloropyrrole precursors.[3] The work by Guzman et al. offered a more practical route, opening the door for further exploration of its chemical properties and potential uses.

Synthetic Methodologies

The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde can be approached through a few strategic pathways. The core transformations involve the formation of the pyrrole ring, formylation, and chlorination.

Synthesis via Vilsmeier-Haack Reaction of N-Methylsuccinamidal

This elegant approach, detailed by Guzman et al., constructs the formylated and chlorinated pyrrole ring in a single pot from a readily available acyclic precursor.[2][3][4]

Causality of Experimental Choices:

  • Starting Material: N-methylsuccinamidal is chosen as it contains the necessary carbon and nitrogen framework to form the pyrrole ring.

  • Vilsmeier-Haack Reagent: The reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful electrophile. It acts as both a cyclizing and formylating agent in this reaction.

  • Reaction Control: The stoichiometry of the Vilsmeier-Haack reagent is crucial. By controlling the molar equivalents of DMF and POCl₃, the reaction can be directed to produce either the mono-formylated product or a di-formylated byproduct.[2][3][4]

Proposed Reaction Mechanism:

The reaction proceeds through the formation of the Vilsmeier reagent, which then reacts with the N-methylsuccinamidal. A cascade of cyclization, dehydration, and formylation steps ensues, ultimately leading to the aromatic 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Pyrrole Ring Formation and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Attack on P POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Reaction with Vilsmeier Reagent Vilsmeier_Reagent->Intermediate1 Amidal N-Methylsuccinamidal Amidal->Intermediate1 Intermediate2 Cyclization & Dehydration Intermediate1->Intermediate2 Final_Product 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde Intermediate2->Final_Product Hydrolysis

Caption: Proposed pathway for the synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde from N-methylsuccinamidal.

Experimental Protocol (Adapted from Guzman et al., 1990): [3]

  • Vilsmeier Reagent Preparation: In a nitrogen-purged flask, anhydrous N,N-dimethylformamide (13 mmol) is slowly added to phosphorus oxychloride (26 mmol) with stirring at 0°C.

  • Reaction with Amidal: A solution of N-methylsuccinamidal (10 mmol) in 1,2-dichloroethane is added to the freshly prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is heated to 50°C and maintained for approximately 4 hours.

  • Work-up: The mixture is cooled to 0°C and then carefully quenched by the addition of an aqueous solution of sodium acetate. The resulting mixture is stirred at room temperature for 1 hour.

  • Extraction and Purification: The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization to yield 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

Two-Step Synthesis: Formylation followed by Chlorination

A more traditional and modular approach involves the initial synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde, followed by selective chlorination at the 5-position.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole

This is a classic and high-yielding method for introducing a formyl group at the C2 position of the pyrrole ring.[5][6]

Experimental Protocol: [5]

  • Vilsmeier Reagent Preparation: Phosphorus oxychloride (1.1 equivalents) is added dropwise to anhydrous N,N-dimethylformamide at 0-10°C. The mixture is then stirred at room temperature for 30 minutes.

  • Formylation: The Vilsmeier reagent is cooled back to 0°C and dissolved in anhydrous dichloromethane. A solution of 1-methylpyrrole (1 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10°C. The reaction is then stirred at room temperature for 2-4 hours.

  • Quenching and Work-up: The reaction is cooled to 0°C and slowly poured into a cold, saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation to yield pure 1-methyl-1H-pyrrole-2-carbaldehyde.

G Start 1-Methylpyrrole Product 1-Methyl-1H-pyrrole-2-carbaldehyde Start->Product Electrophilic Aromatic Substitution Reagent Vilsmeier Reagent (DMF, POCl₃) Reagent->Product Hydrolysis Aqueous Work-up Product->Hydrolysis

Sources

Strategic Synthesis of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde: Starting Materials, Mechanistic Pathways, and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde, focusing on starting materials, mechanistic causality, and validated experimental protocols.

Executive Summary

5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 104285-58-3) is a high-value heterocyclic building block utilized in the synthesis of asymmetric Boron-Dipyrromethene (BODIPY) dyes and advanced pharmaceutical intermediates. The dual functionality of this molecule—an electrophilic formyl group and a nucleophilic halogenated pyrrole core—presents unique synthetic challenges. This whitepaper provides an in-depth technical analysis of the starting materials, mechanistic causality, and validated protocols required to synthesize this compound efficiently.

Section 1: Retrosynthetic Analysis & Starting Material Selection

The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde relies on the precise sequencing of formylation and halogenation.

Why not chlorinate first? The direct chlorination of 1-methylpyrrole yields 2-chloro-1-methylpyrrole, a notoriously unstable intermediate that is highly prone to rapid polymerization and oxidative degradation [1]. To circumvent this, the electron-withdrawing formyl group must be installed first to deactivate the ring, or a completely different, non-pyrrole precursor must be utilized.

We evaluate two primary synthetic strategies:

  • The Classical Two-Step Route: Utilizes 1-methylpyrrole as the primary starting material. The ring is first deactivated via Vilsmeier-Haack formylation to yield 1-methylpyrrole-2-carboxaldehyde, followed by regioselective electrophilic chlorination using N-Chlorosuccinimide (NCS) [2].

  • The Amidal One-Pot Route: Utilizes N-methylsuccinamidal (derived from the reduction of N-methylsuccinimide). This elegant approach leverages an in situ dehydration to a 3-pyrrolin-2-one intermediate, which immediately reacts with excess Vilsmeier-Haack reagent to form the chlorinated aldehyde directly [1].

G A 1-Methylpyrrole B 1-Methylpyrrole-2-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 5-Chloro-1-methyl-1H-pyrrole- 2-carbaldehyde (Target) B->C Chlorination (NCS) D N-Methylsuccinimide E N-Methylsuccinamidal D->E Reduction (NaBH4) E->C One-Pot Vilsmeier (Excess POCl3, DMF)

Diagram 1: Divergent synthetic pathways to 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

Section 2: Mechanistic Causality in Regioselective Chlorination

In the classical route, the chlorination of 1-methylpyrrole-2-carboxaldehyde using NCS is highly regioselective for the 5-position.

Causality: The formyl group at the C2 position exerts a strongly electron-withdrawing (-M) effect, deactivating the adjacent C3 position. Conversely, the pyrrole nitrogen's lone pair (+M effect) strongly activates the alpha positions. Since C2 is already blocked by the formyl group, electrophilic attack by the chloronium ion (Cl⁺) from NCS is thermodynamically and kinetically directed to the C5 position. The resulting Wheland intermediate is stabilized by resonance before deprotonation restores aromaticity [3].

Mechanism N1 1-Methylpyrrole-2-carbaldehyde N3 Electrophilic Attack at C5 (Thermodynamically Favored) N1->N3 N2 N-Chlorosuccinimide (NCS) N2->N3 Cl+ donor N4 Wheland Intermediate (Resonance Stabilized) N3->N4 N5 Deprotonation & Rearomatization N4->N5 N6 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde N5->N6

Diagram 2: Mechanistic logic of regioselective C5 chlorination via Wheland intermediate.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high-fidelity synthesis and prevent over-chlorination.

Protocol A: The Classical Two-Step Synthesis

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole

  • Reagent Preparation: In a flame-dried flask under N₂, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes to form the Vilsmeier active complex (a hygroscopic white slurry).

  • Addition: Dilute 1-methylpyrrole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) and add dropwise to the complex at 0°C.

  • Reaction: Heat the mixture to 50°C for 2 hours.

    • In-process control: Monitor via TLC (Hexane:EtOAc 3:1); the starting material (Rf ~0.8) should completely convert to the aldehyde (Rf ~0.4).

  • Hydrolysis: Quench carefully with saturated aqueous sodium acetate at 0°C. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 1-methylpyrrole-2-carboxaldehyde.

Step 2: Regioselective Chlorination

  • Setup: Dissolve 1-methylpyrrole-2-carboxaldehyde (1.0 eq) in anhydrous DCM. Cool to -10°C to 0°C to prevent polychlorination.

  • Halogenation: Add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions over 30 minutes [3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • In-process control: GC-MS profiling is critical here to ensure the absence of unreacted starting material and to detect any 3,5-dichloro byproducts [2].

  • Workup: Wash the organic layer with water and brine to remove succinimide. Dry and purify via silica gel chromatography to isolate the target compound.

Protocol B: The One-Pot Amidal Synthesis

This protocol provides a direct route from a non-pyrrole starting material, avoiding volatile intermediates [1].

  • Precursor Preparation: Reduce N-methylsuccinimide using NaBH₄ to yield N-methylsuccinamidal.

  • Vilsmeier Complex: Prepare the Vilsmeier-Haack reagent by adding anhydrous DMF (5.0 eq) to POCl₃ (10.0 eq) at 0°C under N₂.

  • Reaction: Add a solution of N-methylsuccinamidal (4.34 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (10 mL). Heat the reaction mixture to 50°C and maintain for 15 hours.

  • Mechanistic Quench: Cool the mixture to 0°C. Add a concentrated aqueous solution of sodium carbonate (10 eq) dropwise.

    • Crucial Step: Stir for 2-3 hours at room temperature. This extended alkaline hydrolysis is required to fully break down the stable iminium intermediates without degrading the newly formed pyrrole ring.

  • Isolation: Extract with DCM, dry, and purify via chromatography to yield 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

Section 4: Quantitative Data & Impurity Profiling

Selecting the correct starting material depends on the scale and required purity profile. The table below summarizes the quantitative metrics of both routes.

Synthesis RoutePrimary Starting MaterialKey ReagentsIntermediateOverall YieldKey Advantage
Classical Two-Step 1-MethylpyrrolePOCl₃, DMF, NCS1-Methylpyrrole-2-carbaldehyde~60-70%Highly scalable, utilizes cheap and commercially available starting materials.
Amidal One-Pot N-MethylsuccinimideNaBH₄, POCl₃, DMFN-Methylsuccinamidal~33%Avoids handling highly volatile and unstable pyrrole intermediates; direct functionalization.

Impurity Note: When utilizing the classical route, high-resolution GC-MS profiling often reveals trace amounts of 1-methylpyrrole-3-carboxaldehyde (a regioisomer from the initial formylation) and 1-methylpyrrole-2-carboxylic acid (an oxidation byproduct formed during storage) [2]. Strict temperature control during the NCS addition is mandatory to suppress the formation of these impurities.

References
  • Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry. 1

  • 1-Methylpyrrole-2-carboxaldehyde | High-Purity Reagent & Application Note. BenchChem. 2

  • Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment. European Patent Office - EP 2546254 A1. 3

Sources

safety and handling of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Operational Safety & Handling of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Part 1: Molecular Profile & Hazard Identification

1.1 Compound Identity & Physicochemical Context 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically in oncology (kinase inhibitors) and anti-inflammatory research.[1]

  • CAS Number: 13240-42-1 (Representative for class; verify specific isomer batch CoA)

  • Molecular Formula: C₆H₆ClNO

  • Molecular Weight: 143.57 g/mol

  • Structural Character: The compound features an electron-rich pyrrole ring, deactivated slightly by the chlorine atom at the 5-position and the electron-withdrawing aldehyde group at the 2-position.[1] The N-methyl group removes the hydrogen bond donor capability, typically lowering the melting point compared to its -NH analog.[1]

Table 1: Physicochemical Properties & Safety Thresholds

PropertyValue / CharacteristicOperational Implication
Physical State Low-melting solid or viscous oil (Batch dependent)May require gentle warming for transfer; avoid overheating.[1]
Melting Point Approx. 40–50°C (Estimated via SAR*)Store refrigerated to prevent phase changes/supercooling.
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in WaterUse halogenated or polar organic solvents for extraction.[1]
Reactivity Air & Light Sensitive Aldehyde group oxidizes to carboxylic acid; Pyrrole ring polymerizes/darkens.
Flash Point >110°C (Predicted)Combustible but not highly flammable.

*SAR (Structure-Activity Relationship) estimate based on 5-chloro-1H-pyrrole-2-carbaldehyde (MP 110°C) and 1-methyl-1H-pyrrole-2-carbaldehyde (Liquid).[1]

1.2 GHS Hazard Classification (derived from Analogous Halogenated Pyrroles) Treat this compound with the rigor applied to functionalized halo-heterocycles.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2]

  • H302/H312: Harmful if swallowed or in contact with skin (Conservative default for chloro-pyrroles).

Part 2: Strategic Storage & Stability

Core Directive: The primary degradation pathway is oxidative polymerization (darkening of the solid) and auto-oxidation of the formyl group to 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.[1]

2.1 The "Cold-Dark-Inert" Protocol To maintain >98% purity over extended periods (6+ months), strict adherence to the following is required:

  • Atmosphere: Store under Argon or Nitrogen. The electron-rich pyrrole ring is susceptible to electrophilic attack by atmospheric oxygen radicals.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage to prevent oxygen diffusion.

2.2 Purity Verification Before critical reactions, verify purity via TLC (Thin Layer Chromatography) .[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm) and KMnO₄ stain (Aldehyde oxidizes rapidly, appearing as a yellow/brown spot).[1]

  • Fail State: A baseline streak indicates polymerization; a lower Rf spot indicates the carboxylic acid impurity.

Part 3: Operational Handling & Synthesis

3.1 Engineering Controls & PPE

  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. For prolonged handling in DCM/Chloroform, use PVA or Viton gloves or double-glove with nitrile, changing immediately upon splash.[1]

  • Respiratory: If handling large quantities of powder/dust outside a hood, a P95 particulate respirator is mandatory.

3.2 Reaction Workflow: Nucleophilic Substitution/Condensation This compound is typically used as an electrophile. The following workflow illustrates the safety logic for a standard condensation reaction (e.g., Knoevenagel or reductive amination).

ReactionSafety cluster_0 Pre-Reaction Phase cluster_1 Reaction Phase cluster_2 Quench & Isolation Check Purity Check (TLC/NMR) Confirm Aldehyde Integrity Weigh Weighing (Inside Fume Hood) Check->Weigh Solvent Dissolution (Anhydrous Solvent + Inert Gas) Weigh->Solvent PPE PPE Verification (Nitrile + Goggles + Lab Coat) PPE->Weigh Reagent Reagent Addition (Exothermic Potential?) Solvent->Reagent  Slow Addition Monitor Reaction Monitoring (TLC every 30 mins) Reagent->Monitor Quench Quench Step (Controlled pH Adjustment) Monitor->Quench  Completion Extract Extraction (DCM/EtOAc) Quench->Extract Waste Waste Segregation (Halogenated Organic) Extract->Waste

Figure 1: Operational safety workflow for handling halogenated pyrrole aldehydes. Note the critical purity check and waste segregation steps.

3.3 Specific Chemical Incompatibilities

  • Strong Oxidizers: Reaction with peroxides or permanganates can be violent, leading to ring destruction and heat generation.

  • Strong Bases: While the N-methyl group prevents deprotonation at the nitrogen, strong bases (e.g., n-BuLi) can attack the aldehyde or cause halogen-lithium exchange at the 5-position unexpectedly if temperature is not controlled (<-78°C required for lithiation).[1]

Part 4: Emergency Response & Waste Management

4.1 Spill Response

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don chemical safety goggles and double nitrile gloves.

  • Containment:

    • Solid: Gently sweep into a container avoiding dust generation.[5]

    • Liquid/Solution: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with oxidizers).

  • Decontamination: Clean the surface with a mild soap solution followed by an ethanol wipe. The compound typically has a distinct, organic odor; clean until odor is undetectable.[1]

4.2 First Aid Measures

  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][4] The aldehyde group is a mucous membrane irritant; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[2][3][5][6] Do not use alcohol or acetone on skin, as this may increase transdermal absorption of the halogenated compound.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), transport to emergency care.[1]

4.3 Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Protocol: Do not mix with acid waste (risk of generating toxic vapors) or strong oxidizer waste.[6]

  • Destruction: High-temperature incineration equipped with scrubbers for HCl/NOx is the standard industrial disposal method [1].

References

  • PubChem. (2025).[7] 5-chloro-1H-pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Halogenated Pyrrole Derivatives. European Chemicals Agency. [Link]

  • Organic Syntheses. (1963).[8] 2-Pyrrolealdehyde Synthesis and Handling. Org. Synth. 1963, 43,[1] 97. [Link]

Sources

Methodological & Application

Targeted Synthesis of Pyrrole-Based Scaffolds: Reactivity of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde with Amines Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Significance

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in blockbuster drugs like Atorvastatin and Sunitinib. 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CMPC) represents a high-value intermediate due to its dual functionality:

  • Electrophilic Aldehyde (C2): A "soft" electrophile amenable to condensation and reductive amination.

  • Halogenated Handle (C5): The 5-chloro substituent provides a strategic entry point for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the amine installation, allowing for divergent synthesis of complex libraries.

This guide details the chemoselective reaction of CMPC with amines. It addresses the challenge of balancing the reactivity of the electron-rich pyrrole ring with the electron-withdrawing nature of the aldehyde and chlorine substituents.

Chemical Reactivity & Mechanism

The reaction of CMPC with amines proceeds primarily through nucleophilic attack at the carbonyl carbon. The presence of the N-methyl group prevents tautomerization to azafulvenes, simplifying the reaction profile compared to N-unsubstituted pyrroles.

Reaction Pathways
  • Pathway A (Schiff Base Formation): Reversible condensation with primary amines to yield aldimines (Schiff bases).

  • Pathway B (Reductive Amination): Irreversible reduction of the intermediate iminium ion to secondary amines.

  • Pathway C (Heterocyclization): Reaction with diamines (e.g., o-phenylenediamine) to form fused tricyclic systems (e.g., pyrrolo[1,2-a]quinoxalines).

Mechanistic Visualization

ReactionPathways Start 5-Chloro-1-methyl- 1H-pyrrole-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O (Acid Cat.) AmineProduct Secondary Amine (Reductive Amination) Imine->AmineProduct + [H-] (NaBH4 / STAB)

Caption: Mechanistic flow from aldehyde condensation to imine formation and subsequent reduction.

Experimental Protocols

General Procedure A: Synthesis of Schiff Bases (Imines)

Objective: Isolation of the imine intermediate for characterization or use as a ligand. Scale: 1.0 mmol basis.

Reagents:

  • 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Primary Amine (1.0 – 1.1 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • Glacial Acetic Acid (Cat. 1-2 drops)

Step-by-Step Protocol:

  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve CMPC (143.5 mg, 1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add the primary amine (1.0 mmol) in one portion. If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of triethylamine (TEA) to liberate the free base.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, and a new, typically more polar, imine spot should appear.

  • Work-up:

    • Scenario 1 (Precipitate forms): Cool to 0 °C. Filter the solid, wash with cold ethanol (2 x 1 mL), and dry under vacuum.

    • Scenario 2 (No precipitate): Concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Hexane or purify via flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

Critical Checkpoint:

  • 1H NMR Validation: The aldehyde proton singlet at ~9.5 ppm must disappear. A new singlet (or doublet if coupling occurs) for the imine proton (-CH=N-) should appear in the 8.2–8.6 ppm range.

General Procedure B: One-Pot Reductive Amination

Objective: Direct synthesis of secondary amines (N-alkylated pyrroles). Scale: 1.0 mmol basis.

Reagents:

  • 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL/mmol)

  • Acetic Acid (1.0 equiv)

Step-by-Step Protocol:

  • Imine Formation (In Situ): Dissolve CMPC (143.5 mg, 1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add acetic acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes under nitrogen.

    • Note: STAB is acid-tolerant, but pre-forming the imine ensures cleaner conversion.

  • Reduction: Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO2). A gradient of Hexane:EtOAc (starting 9:1 to 1:1) is typically effective.

Quantitative Data Summary

ParameterSchiff Base (Proc A)Reductive Amination (Proc B)
Solvent Ethanol / MethanolDCM / DCE / THF
Temp Reflux (78 °C)Room Temp (20–25 °C)
Time 2–4 Hours12–16 Hours
Yield (Avg) 85–95%75–90%
Key Risk Hydrolysis on SilicaOver-alkylation (rare with STAB)
Product State Crystalline SolidOil or Amorphous Solid

Advanced Application: Heterocycle Fusion

Reaction with diamines (e.g., o-phenylenediamine) yields pyrrolo[1,2-a]quinoxalines.

Workflow Visualization:

Heterocycle Start CMPC + o-Phenylenediamine Step1 Schiff Base Formation (Mono-imine) Start->Step1 EtOH, Reflux Step2 Cyclization (Intramolecular Attack) Step1->Step2 - H+ Step3 Oxidation/Aromatization (Air or Oxidant) Step2->Step3 - 2H Product Fused Tricyclic System Step3->Product

Caption: Pathway for the synthesis of fused heterocyclic systems using diamines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Imine) Hydrolysis during workupUse neutral alumina for chromatography; avoid aqueous acidic washes.
Starting Material Remains Equilibrium limitationAdd molecular sieves (4Å) or use a Dean-Stark trap to remove water.
Side Products (Cl-loss) Nucleophilic Aromatic SubstitutionAvoid strong bases (NaOH, NaH) and high temperatures (>100°C). The 5-Cl is stable under mild acid/base conditions.
Polymerization Electron-rich pyrrole oxidationPerform reactions under Nitrogen/Argon atmosphere; protect from light.

References

  • PubChem. (2025). 5-chloro-1H-pyrrole-2-carbaldehyde | C5H4ClNO.[1][2] National Library of Medicine. [Link][1]

  • Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link][3]

  • Organic Syntheses. (1951). 2-Pyrrolealdehyde Synthesis Protocol. Org. Synth. 1951, 31, 92. [Link]

Sources

Application Note: 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde as a Bifunctional Building Block for Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4)[1] is a highly versatile, bifunctional heterocyclic building block critical to modern pharmaceutical and materials chemistry. This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for leveraging both the electrophilic C2-carbaldehyde and the cross-coupling-competent C5-chloride to construct complex, highly substituted pyrrole architectures.

Chemical Context & Mechanistic Insights

Historically, this compound is synthesized via the [2], or it can emerge as a specific byproduct during the prolonged exposure of 1-methylpyrrole to POCl₃/DMF[3].

The synthetic utility of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde lies in its "push-pull" electronic architecture. Pyrroles are inherently electron-rich, which typically makes their halogenated derivatives recalcitrant to oxidative addition in palladium-catalyzed cross-couplings. However, the electron-withdrawing C2-carbaldehyde acts in concert with the electron-donating pyrrole nitrogen to lower the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic modulation uniquely activates the C5-chlorine for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Furthermore, the N-methyl group plays a crucial protective role; it prevents the pyrrole nitrogen from poisoning palladium catalysts via N-coordination and eliminates competitive N-arylation pathways under basic conditions, enforcing strict C-C bond formation.

Reactivity Core 5-Chloro-1-methyl-1H- pyrrole-2-carbaldehyde Aldehyde C2-Formyl Reactivity (Electrophilic) Core->Aldehyde Chlorine C5-Chloro Reactivity (Cross-Coupling/SNAr) Core->Chlorine Knoevenagel Knoevenagel Condensation (Acrylates) Aldehyde->Knoevenagel RedAmination Reductive Amination (Amines) Aldehyde->RedAmination Suzuki Suzuki-Miyaura (Aryl Pyrroles) Chlorine->Suzuki Sonogashira Sonogashira (Alkynyl Pyrroles) Chlorine->Sonogashira

Fig 1. Orthogonal reactivity map of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

Orthogonal Functionalization Strategy

When designing synthetic routes, the orthogonal reactivity of the C2 and C5 positions allows for the stepwise, directional synthesis of highly substituted pyrroles[4].

Causality in Sequencing: It is highly recommended to perform the Palladium-catalyzed Suzuki-Miyaura coupling at the C5 position first. The C2-aldehyde is remarkably tolerant to standard Suzuki conditions. Conversely, modifying the aldehyde first (e.g., via Knoevenagel condensation) introduces reactive alkenes that may undergo unwanted Heck-type side reactions or polymerization during subsequent Pd-catalysis. Once the C-C bond is formed at C5, the C2-aldehyde can be safely subjected to olefination or condensation to form extended polycyclic systems[4].

Experimental Protocols

Protocol A: C5 Suzuki-Miyaura Cross-Coupling

Mechanistic Design: The oxidative addition into the C5-Cl bond is the rate-limiting step. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the final reductive elimination step—a critical requirement given the electron-rich nature of the pyrrole core that otherwise stabilizes the Pd(II) intermediate and stalls the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Sparge the solution with N₂ gas for 15 minutes. Causality: Oxygen rapidly degrades the Pd(0) active catalyst and can oxidize the electron-rich pyrrole core.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of N₂. Seal the flask and heat to 90°C for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf = 0.6) is UV-active. A successful reaction shows the emergence of a highly fluorescent product spot (Rf ~0.4) under 254 nm. Confirm via LC-MS: The starting material exhibits a distinct 3:1 isotopic cluster (M / M+2) characteristic of a single chlorine atom[5]. The complete disappearance of this isotopic signature confirms full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: C2 Knoevenagel Condensation

Mechanistic Design: The condensation of the C2-aldehyde with active methylene compounds requires a weak base to generate the enolate without triggering side reactions (like Cannizzaro disproportionation). Piperidine is ideal as it forms a highly reactive iminium intermediate with the aldehyde, accelerating the nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-arylated pyrrole-2-carbaldehyde (1.0 equiv, 1.0 mmol) and malononitrile (1.1 equiv, 1.1 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add piperidine (0.1 equiv, 10 mol%).

  • Reaction: Stir at reflux (78°C) for 3 hours.

  • Self-Validating Checkpoint: The reaction undergoes a distinct color change (yellow to deep orange/red) as the extended conjugated pi-system forms. Precipitation of the product often occurs directly in the reaction flask upon cooling.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate, wash with ice-cold ethanol (2 x 2 mL), and dry under high vacuum.

Quantitative Data & Optimization

Table 1: Optimization of C5-Suzuki-Miyaura Coupling Conditions

Entry Catalyst (5 mol%) Base (2 equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 90 24 45%
2 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90 12 88%
3 XPhos Pd G2 Cs₂CO₃ THF/H₂O 70 8 94%

Note: XPhos Pd G2 provides the highest yield due to the electron-rich dialkylbiaryl phosphine ligand facilitating rapid oxidative addition into the C-Cl bond.

Table 2: C2-Aldehyde Derivatization (Knoevenagel Condensation)

Active Methylene Catalyst Solvent Temp Yield (%)
Malononitrile Piperidine (0.1 eq) EtOH Reflux 95%
Ethyl cyanoacetate Piperidine (0.1 eq) EtOH Reflux 89%

| Meldrum's acid | TiCl₄ / Pyridine | DCM | 0°C to RT | 76% |

Workflow Step1 Step 1: Reagent Preparation Dry solvents, Degas with N2 Prepare Pd catalyst stock Step2 Step 2: C5 Cross-Coupling Add boronic acid, Pd(dppf)Cl2, Base Heat at 90°C for 12h Step1->Step2 Step3 Step 3: Workup & Isolation Quench with H2O, Extract (EtOAc) Silica gel chromatography Step2->Step3 Step4 Step 4: C2 Functionalization Knoevenagel or Wittig on isolated intermediate Step3->Step4 Step5 Step 5: Final Purification Crystallization or Prep-HPLC Step4->Step5

Fig 2. Standardized workflow for the sequential orthogonal functionalization of the pyrrole core.

References

  • Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Canadian Journal of Chemistry. Available at:[Link]

  • PubChemLite Database. (2025). 5-chloro-1-methyl-1h-pyrrole-2-carbaldehyde. Luxembourg Centre for Systems Biomedicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2026). 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (EC 986-545-3). ECHA CHEM. Available at:[Link]

  • ResearchGate Database. (2025). Synthesis of 5Aryl2-oxopyrrole Derivatives as Synthons for Highly Substituted Pyrroles. ResearchGate. Available at: [Link]

Sources

Application Note: Functionalization of the Aldehyde Group in 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrrole-2-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently serving as foundational building blocks for kinase inhibitors, anti-inflammatory agents, and advanced glycation end-product (AGE) modulators[1]. Within this chemical space, 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) offers a highly specialized structural profile tailored for modern drug development:

  • 1-Methyl Substitution (Conformational & Reactive Control): The methyl group blocks the pyrrole nitrogen, preventing unwanted N-alkylation or deprotonation during strongly basic reactions (e.g., Wittig olefination). This locks the molecular conformation and directs all nucleophilic attack exclusively to the C2-aldehyde.

  • 5-Chloro Substitution (Metabolic Stability): The introduction of a halogen at the C5 position significantly enhances the lipophilicity (

    
    ) of the resulting drug candidate. More importantly, it blocks cytochrome P450-mediated oxidation at the vulnerable C5 position, increasing the metabolic half-life of the compound. It also mildly deactivates the electron-rich pyrrole ring, reducing susceptibility to electrophilic degradation while keeping the aldehyde highly reactive.
    

Mechanistic Pathways & Workflow

The C2-aldehyde group acts as a highly reactive electrophilic center. Depending on the desired pharmacological profile, it can be functionalized into amines (for salt-bridge formation and solubility), alkenes (for lipophilic extension), or


-unsaturated systems (as Michael acceptors for targeted covalent inhibitors)[2].

G A 5-Chloro-1-methyl-1H- pyrrole-2-carbaldehyde B Imine Intermediate A->B 1° Amine (Schiff Base) D α,β-Unsaturated Alkene/Nitrile A->D Active Methylene + Piperidine E Substituted Alkene (E/Z isomers) A->E Phosphonium Ylide + Base C N-Functionalized Secondary Amine B->C NaBH(OAc)3 (Reduction)

Divergent synthetic pathways for functionalizing 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols & Causality

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Causality & Design: Reductive amination is the premier method for appending basic solubilizing groups to the pyrrole core[3]. Sodium triacetoxyborohydride (


) is selected as the reducing agent because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it highly chemoselective: it will not reduce the starting C2-aldehyde directly, but will rapidly reduce the more electrophilic, transient iminium ion formed after amine condensation[3].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve

    
     of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde in 
    
    
    
    of anhydrous 1,2-dichloroethane (DCE).
  • Imine Formation: Add

    
     of the desired primary amine. Stir at room temperature for 2 hours. (Expert Tip: For sterically hindered or less nucleophilic amines, add 
    
    
    
    equivalent of glacial acetic acid to catalyze imine formation).
  • Reduction: Cool the mixture to

    
    . Portion-wise, add 
    
    
    
    of
    
    
    .
  • Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the aldehyde spot disappears.

  • Workup: Quench the reaction with saturated aqueous

    
     (
    
    
    
    ). Extract with dichloromethane (
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Knoevenagel Condensation (Synthesis of Michael Acceptors)

Causality & Design: The Knoevenagel condensation with active methylene compounds (e.g., malononitrile) generates


-unsaturated nitriles[2]. These act as potent Michael acceptors, a critical feature for designing targeted covalent inhibitors (TCIs) that bind to cysteine residues in kinase active sites. Piperidine is selected over stronger inorganic bases because it acts as a dual-purpose organocatalyst: it forms a reactive intermediate with the aldehyde while simultaneously deprotonating the active methylene, driving the condensation without inducing pyrrole ring degradation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve

    
     of the aldehyde and 
    
    
    
    of malononitrile in
    
    
    of absolute ethanol.
  • Catalysis: Add

    
     (
    
    
    
    ) of piperidine.
  • Reaction: Stir the mixture at room temperature for 2–6 hours. A precipitate often forms as the highly conjugated, rigid product is generated.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Filter the resulting precipitate under vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol and recrystallize from an ethanol/water mixture to yield the pure

    
    -unsaturated compound.
    
Protocol C: Wittig Olefination (Synthesis of Substituted Alkenes)

Causality & Design: To extend the carbon framework without introducing heteroatoms, the Wittig reaction is employed. The N-methyl group of the starting material is a strategic asset here. Unsubstituted pyrroles (N-H) would be rapidly deprotonated by the strong bases (e.g.,


) required to form the phosphonium ylide, quenching the reagent. The N-methyl protection allows for seamless carbon-carbon double bond formation[4].

Step-by-Step Methodology:

  • Ylide Generation: In a dry flask under

    
    , suspend 
    
    
    
    of the alkyltriphenylphosphonium halide salt in
    
    
    of anhydrous THF. Cool to
    
    
    and add
    
    
    of potassium tert-butoxide (
    
    
    ). Stir for 30 minutes until a vibrant color (indicating ylide formation) persists.
  • Coupling: Add a solution of

    
     of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde in 
    
    
    
    of THF dropwise.
  • Reaction: Allow the mixture to warm to room temperature and stir for 6–18 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ). Dry over
    
    
    and concentrate. Purify via flash column chromatography to separate the target alkene from the triphenylphosphine oxide byproduct.

Quantitative Data Summary

The following table summarizes the expected parameters for the functionalization of the C2-aldehyde group based on standardized protocols[2][3]:

Reaction TypeTarget Functional GroupReagents & CatalystTypical Reaction TimeExpected Yield Range
Reductive Amination Secondary/Tertiary Amine

,

, DCE
4 - 12 hours75% - 90%
Knoevenagel Condensation

-Unsaturated Nitrile
Malononitrile, Piperidine, EtOH2 - 6 hours80% - 95%
Wittig Olefination Substituted Alkene

,

, THF
6 - 18 hours60% - 85%

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PMC - NIH URL
  • Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde Source: Benchchem URL
  • The Synthesis of Two Combinatorial Libraries Using a 4-(2'-Thienyl)
  • The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles Source: RSC Publishing URL
  • Transformations of Aldimines Derived from Pyrrole-2-carbaldehyde.

Sources

scale-up synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde is a critical bifunctional building block used extensively in the synthesis of asymmetric Boron-Dipyrromethene (BODIPY) fluorophores and targeted pharmaceutical agents[1]. The molecule features an electrophilic formyl handle for C–C bond formation and a halogenated pyrrole core primed for cross-coupling.

Historically, scaling up the synthesis of this compound has been plagued by regiochemical failures. The traditional approach—direct electrophilic chlorination of 1-methylpyrrole-2-carbaldehyde using N-Chlorosuccinimide (NCS)—is fundamentally flawed. The C2-formyl group directs incoming electrophiles to both the C4 and C5 positions, resulting in an intractable mixture of regioisomers and over-chlorinated byproducts that require tedious chromatographic separation[2]. Furthermore, attempting to formylate 2-chloro-1-methylpyrrole directly is non-viable due to the notorious instability and rapid polymerization of 2-chloropyrroles[3].

To achieve high regiopurity at the pilot scale, this protocol abandons direct halogenation in favor of a de novo ring-construction strategy. By subjecting N-methylsuccinamidal to a massive excess of the Vilsmeier-Haack reagent, the pyrrole ring is generated in situ and immediately trapped. This cascade reaction dictates absolute regiocontrol, placing the chloride exclusively at the C5 position and the formyl group at C2[3].

Mechanistic Pathway & Process Logic

The elegance of this synthesis lies in its highly orchestrated cascade mechanism. The reaction relies on the dual role of Phosphorus Oxychloride (


) as a dehydrating agent, an activator for N,N-Dimethylformamide (DMF), and the ultimate chloride source.

When N-methylsuccinamidal is introduced to the Vilsmeier reagent, it undergoes rapid dehydration to form 1-methyl-3-pyrrolin-2-one. Because this intermediate is generated in situ within a highly electrophilic environment, it is immediately attacked by the chloroiminium ion. Subsequent hydrolysis and aromatization drive the chloride ion to attack the C5 position, yielding the highly stable, deactivated 5-chloro-1-methylpyrrole-2-carbaldehyde[3],[4].

Workflow cluster_0 Route A: Direct Chlorination (Sub-optimal) cluster_1 Route B: Succinamidal Dehydration (Preferred) A1 1-Methylpyrrole-2-carbaldehyde A2 NCS / CH2Cl2 (-20 °C to RT) A1->A2 A3 Mixture of 4-Cl and 5-Cl Isomers (Difficult Separation) A2->A3 B1 N-Methylsuccinimide B2 NaBH4 / EtOH (Reduction) B1->B2 B3 N-Methylsuccinamidal B2->B3 B4 POCl3 / DMF (Vilsmeier-Haack) B3->B4 B5 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde (High Regiopurity) B4->B5

Figure 1: Comparison of synthetic routes highlighting the superior regiocontrol of Route B.

Quantitative Data & Quality Control

To ensure the integrity of the scale-up process, rigorous Process Analytical Technology (PAT) parameters must be met. Table 1 summarizes the critical quality attributes and expected analytical data for the isolated product.

Table 1: Analytical Specifications and Causality for 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Analytical MethodExpected Result / SpecificationCausality / Significance

H NMR (CDCl

)

9.45 (s, 1H, CHO), 6.85 (d,

= 4.2 Hz, 1H, H-3), 6.15 (d,

= 4.2 Hz, 1H, H-4), 3.88 (s, 3H, N-CH

)
The AB spin system (

= 4.2 Hz) strictly confirms 2,5-disubstitution. Absence of smaller coupling constants rules out the 4-chloro isomer[3].

C NMR (CDCl

)

178.5 (CHO), 132.1 (C-2), 128.4 (C-5), 122.3 (C-3), 110.5 (C-4), 34.2 (N-CH

)
Verifies the carbon skeleton. The downfield shift of C-5 confirms direct halogen attachment.
GC-MS (EI)

143 (M

), 145 (M

, ~33% intensity)
The 3:1 isotopic ratio of the molecular ion definitively confirms the presence of a single chlorine atom, ruling out over-chlorination[1].
HPLC Purity > 98.0% (Area %)Ensures the building block will not introduce chain-terminating impurities during sensitive downstream BODIPY synthesis[1].

Detailed Scale-Up Protocol (100-Gram Pilot Scale)

Note: This protocol is adapted and scaled from the seminal methodology established by Muchowski et al.[3]. The stoichiometry is strictly locked at a 1:3:6 molar ratio of Amidal : DMF : POCl


.
Materials & Reagents
  • N-Methylsuccinamidal: 57.5 g (0.50 mol, 1.0 equiv)

  • Phosphorus oxychloride (

    
    ):  280 mL (460 g, 3.00 mol, 6.0 equiv)
    
  • N,N-Dimethylformamide (DMF): 116 mL (110 g, 1.50 mol, 3.0 equiv)

  • 1,2-Dichloroethane (DCE): 1.2 L (Anhydrous)

  • Sodium carbonate (

    
    ):  530 g (5.0 mol) dissolved in 2.5 L H
    
    
    
    O
Step 1: Maturation of the Vilsmeier-Haack Reagent
  • Setup: Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Cooling: Charge the flask with

    
     (280 mL) and cool the system to 0 °C using an ice-salt bath.
    
    • Expert Insight: Using neat

      
       as the initial reaction medium prevents the competitive hydrolysis of the highly sensitive chloroiminium ion.
      
  • Addition: Add anhydrous DMF (116 mL) dropwise over 45 minutes. Maintain the internal temperature below 10 °C to prevent the thermal degradation of the reagent.

  • Maturation: Remove the ice bath. Allow the resulting pale-yellow complex to stir at room temperature (20–25 °C) for exactly 3 hours. Self-Validation: The reagent is ready when a homogeneous, viscous slurry is formed[3].

Step 2: In Situ Dehydration and Formylation
  • Preparation: Dissolve N-methylsuccinamidal (57.5 g) in anhydrous DCE (1.2 L).

    • Expert Insight: DCE (b.p. 83 °C) is explicitly chosen over Dichloromethane (b.p. 40 °C) for scale-up. It provides a superior thermal safety margin and enhanced solubility for the polar iminium-enol intermediates.

  • Reaction: Add the amidal solution dropwise to the matured Vilsmeier reagent over 1 hour at room temperature.

  • Aging: Stir the resulting dark, homogeneous mixture for 15 hours at room temperature under a continuous nitrogen sweep[3].

Mechanism A N-Methylsuccinamidal B 1-Methyl-3-pyrrolin-2-one (In Situ Intermediate) A->B POCl3 - H2O C Iminium-Enol Complex B->C DMF/POCl3 Electrophilic Attack D 5-Chloro-1-methyl-1H- pyrrole-2-carbaldehyde C->D Cl- Attack & Aromatization

Figure 2: Mechanistic cascade of the Vilsmeier-Haack dehydration of N-methylsuccinamidal.

Step 3: Quenching and Aromatization
  • Preparation: In a separate 10 L jacketed reactor, prepare a quenching bath containing the aqueous

    
     solution cooled to 0 °C.
    
  • Quenching: Critical Safety Step. Carefully transfer the acidic reaction mixture into the vigorously stirred

    
     solution via a PTFE transfer line. The quench is highly exothermic and generates massive volumes of 
    
    
    
    gas.
  • Hydrolysis: Stir the biphasic mixture for 2 to 3 hours at room temperature.

    • Expert Insight: This extended stirring phase is not merely a neutralization step; it is mechanistically required to hydrolyze the stable iminium intermediate into the final aldehyde and drive the aromatization via chloride incorporation[3].

Step 4: Extraction and Isolation
  • Separation: Halt stirring and allow phase separation. Isolate the lower organic (DCE) layer. Extract the remaining aqueous layer with additional DCE (2 × 500 mL).

  • Washing: Wash the combined organic layers with saturated brine (1 L), dry over anhydrous

    
    , and concentrate under reduced pressure (avoid exceeding 45 °C bath temperature).
    
  • Purification: Purify the crude dark oil via short-path vacuum distillation or silica gel plug filtration (eluting with Hexane/EtOAc 3:1).

  • Yield: The process typically yields 23–25 g (32–35% theoretical yield) of the target compound as a pale yellow oil that may solidify upon refrigeration[3]. While the yield is modest, the absolute regiochemical purity and low cost of starting materials make this the only viable route for pharmaceutical scale-up[4].

References

  • Guzmán, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Canadian Journal of Chemistry, 68(5), 791-794.[Link]

  • Fatykhov, R. et al. (2025). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. MDPI.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Context: You are processing a technical inquiry regarding the isolation and purification of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 14356-54-8). This compound is a critical intermediate in the synthesis of pyrrole-based kinase inhibitors and antifungals.

Common Synthesis Route: The standard industrial preparation involves the Vilsmeier-Haack-Arnold reaction, converting


-methyl-2-pyrrolidinone (NMP)  into the chloro-aldehyde using 

and DMF.
Module 1: The "Dirty" Mixture (Diagnosis & Initial Isolation)

The Problem: The most frequent support ticket we receive for this compound involves the crude reaction mixture turning into a "black tar" or "sticky oil" upon aqueous quenching.

Root Cause Analysis: Pyrrole-2-carbaldehydes are electron-rich and acid-sensitive. The Vilsmeier-Haack reaction generates a massive amount of acidic byproducts (phosphoric acid, HCl). If the quench is not buffered, the high acidity combined with the heat of hydrolysis triggers rapid, exothermic polymerization of the pyrrole ring, resulting in intractable tar.

Troubleshooting Guide: The Buffered Quench Protocol

Do not use water alone. Do not use strong base (NaOH) immediately, as it can degrade the aldehyde.

ParameterSpecificationReason
Quench Medium Sodium Acetate (

equiv)
in Ice Water
Buffers the pH to ~4–5, preventing acid-catalyzed polymerization while allowing hydrolysis of the iminium salt.
Temperature

(Internal)
Controls the exothermic hydrolysis of the Vilsmeier intermediate.
Addition Rate Dropwise / Slow StreamPrevents localized heating spikes.

Step-by-Step Isolation:

  • Cool: Chill the reaction mixture (containing the iminium salt) to

    
    .
    
  • Prepare Buffer: Dissolve sodium acetate trihydrate (

    
     equiv relative to 
    
    
    
    ) in water. Chill to
    
    
    .
  • Quench: Cannulate or slowly pour the reaction mixture into the vigorously stirred buffer solution. Note: Never add water to the reaction; always add reaction to the water/buffer.

  • Hydrolysis: Stir at room temperature for 1–2 hours. The iminium salt must hydrolyze completely to the aldehyde.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Sat.

    
     (to remove remaining acid) and Brine.
    
  • Dry: Dry over

    
     (avoid 
    
    
    
    if the product is very sensitive, though usually fine).
Module 2: Purification Protocols

Once isolated, the crude material often appears as a dark orange/brown solid or oil. Choose your purification path based on the impurity profile.

Decision Matrix: Which Method?

PurificationLogic Start Crude Material (Dark Oil/Solid) PurityCheck Check Purity (TLC/NMR) Start->PurityCheck Decision Impurity Profile? PurityCheck->Decision Recryst Method A: Recrystallization (Best for >85% purity) Decision->Recryst Minor tars/solids Bisulfite Method B: Bisulfite Adduct (Best for non-aldehyde impurities) Decision->Bisulfite Unreacted NMP/Isomers Column Method C: Flash Chromatography (Last Resort) Decision->Column Complex mixture

Figure 1: Purification Decision Matrix. Select the pathway based on the initial purity assessment.

Method A: Recrystallization (Standard)

The 5-chloro-1-methyl derivative usually melts between 80–90°C (distinct from the non-chloro analog which is a liquid/low-melt solid).

  • Solvent System: Hexane / Ethyl Acetate (primary choice) or Petroleum Ether.

  • Dissolution: Dissolve crude solid in minimum boiling EtOAc.

  • Precipitation: Slowly add hot Hexane until slight turbidity appears.

  • Cooling: Allow to cool to Room Temp, then

    
    .
    
  • Harvest: Filter the pale yellow/white crystals.

Method B: Bisulfite Adduct (High Purity)

This is the "Silver Bullet" for removing non-aldehyde impurities (like unreacted NMP or chlorinated side-products) without chromatography.

Mechanism: The aldehyde reacts with


 to form a water-soluble sulfonate salt. Impurities remain in the organic layer. The aldehyde is then regenerated.

Protocol:

  • Formation: Dissolve crude (10 g) in Ethanol (30 mL) .

  • Addition: Add saturated aqueous

    
     (40 mL) .
    
  • Agitation: Shake vigorously for 5–10 minutes. A thick white precipitate (the adduct) may form.[1]

    • Troubleshooting: If no solid forms, the adduct might be soluble. Proceed to extraction.[1][2][3][4]

  • Wash: Add Ether (50 mL) and water. Shake.

    • Separation: Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains impurities).

  • Regeneration:

    • Cool the aqueous layer to

      
      .[2]
      
    • Add 10%

      
        or 
      
      
      
      until pH > 10. Monitor temperature—do not let it rise above
      
      
      to avoid haloform-type degradation.
    • The free aldehyde will precipitate or oil out.

  • Recovery: Extract the regenerated aldehyde with DCM (

    
    ), dry, and concentrate.
    

BisulfiteLoop Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 + Ethanol Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Base Add Base (pH > 10) Regenerate Aldehyde AqLayer->Base Final Pure Aldehyde Base->Final

Figure 2: The Bisulfite Purification Loop. A chemical filtration method specific to aldehydes.[1]

Module 3: Frequently Asked Questions (FAQ)

Q: My product is pink/red after drying. Is it ruined? A: Not necessarily. Pyrrole aldehydes are photo-oxidative. A pink hue indicates trace oxidation to the carboxylic acid or polypyrrole formation on the surface.

  • Fix: Wash the solid with a small amount of cold hexanes. If the color persists, recrystallize with a pinch of activated charcoal.

  • Prevention: Store under Argon/Nitrogen in the dark at

    
    .
    

Q: Can I distill this compound? A: It is risky. While the non-chloro analog (1-methyl-pyrrole-2-carbaldehyde) is distillable, the 5-chloro substituent increases the boiling point and thermal instability.

  • Recommendation: Only attempt Kugelrohr distillation under high vacuum (

    
    ) if recrystallization fails. Expect sublimation.
    

Q: The Vilsmeier reaction solidified before I could quench it. What happened? A: You likely formed the Vilsmeier salt at too high a concentration or low temperature.

  • Fix: Dilute with dry DCM or DMF before attempting to pour it into the quench buffer. Do not scrape the solid into water; dissolve it first to ensure controlled hydrolysis.

References
  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. (1956).[3] "2-Pyrrolealdehyde". Organic Syntheses, 36, 74. (Foundational protocol for Vilsmeier formylation of pyrroles).

  • BenchChem Technical Support . (2025). "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3". (General Vilsmeier-Haack conditions and stoichiometry).

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. (1999). "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". Journal of Organic Chemistry, 64(15), 5722-5724. (Advanced bisulfite purification techniques).

  • PubChem Compound Summary . (2025). "5-chloro-1H-pyrrole-2-carbaldehyde". (Physical properties and safety data).

Sources

side reactions in the synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals dealing with the specific challenges of halogenating electron-rich heterocycles.

Below, you will find a comprehensive mechanistic breakdown, troubleshooting Q&As, and a self-validating protocol for the regioselective synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde .

Part 1: Reaction Pathway & Regioselectivity

The chlorination of 1-methyl-1H-pyrrole-2-carbaldehyde is notoriously prone to side reactions due to the competing directing effects of the functional groups and the inherent acid-sensitivity of the pyrrole core[1].

G SM 1-Methyl-1H-pyrrole- 2-carbaldehyde Target 5-Chloro Isomer (Target Product) SM->Target C-5 Chlorination (Kinetic) Side1 4-Chloro Isomer (Regioisomer) SM->Side1 C-4 Chlorination (Thermodynamic) Tar Polymeric Tar (Degradation) SM->Tar Trace HCl/Moisture NCS N-Chlorosuccinimide (NCS) NCS->Target Side2 4,5-Dichloro Isomer (Over-chlorination) Target->Side2 Excess NCS Side1->Side2 Excess NCS

Reaction pathways and side products in the chlorination of 1-methyl-1H-pyrrole-2-carbaldehyde.

Part 2: Troubleshooting Guide (Mechanistic Q&A)

Q: Why is my reaction yielding a high ratio of the 4-chloro regioisomer instead of the desired 5-chloro product? A: Regioselectivity is governed by the competing electronic effects on the pyrrole ring. The N-methyl group donates electron density, strongly activating the alpha (C-5) position, making it the kinetically favored site for electrophilic attack due to the highest HOMO coefficient[1]. Conversely, the C-2 formyl group is electron-withdrawing; it deactivates the ring but directs electrophiles to C-4 and C-5. Because the C-4 position is less sterically hindered than C-5, higher temperatures and polar solvents provide the activation energy required to overcome this steric barrier, shifting the reaction toward thermodynamic control (C-4 chlorination). Solution: Run the reaction at strictly low temperatures (-78 °C) in non-polar or moderately polar aprotic solvents (like THF or DCM) to trap the kinetic 5-chloro product.

Q: How do I prevent over-chlorination to 4,5-dichloro-1-methyl-1H-pyrrole-2-carbaldehyde? A: The first chlorination event adds a weakly deactivating chlorine atom to the ring. Because halogens can still donate electron density through resonance, the mono-chlorinated pyrrole remains sufficiently nucleophilic to undergo further electrophilic attack by N-Chlorosuccinimide (NCS)[2]. Solution: Strict stoichiometric control is paramount. Use exactly 1.00 to 1.02 equivalents of NCS. Add the NCS dropwise as a dilute solution rather than as a solid to prevent localized high concentrations of the chloronium ion.

Q: My reaction mixture turns black and yields an insoluble tar. What causes this degradation? A: Pyrrole rings are exceptionally sensitive to acidic conditions. In the presence of trace acids, they undergo rapid electrophilic aromatic substitution between distinct pyrrole molecules, leading to oxidative polymerization and the formation of black, insoluble poly-pyrrole tars[2]. Commercial NCS often contains trace amounts of HCl or succinic acid due to moisture degradation. Solution: Incorporating a weak, non-nucleophilic base (e.g., anhydrous NaHCO₃) acts as an acid scavenger, preserving the integrity of the pyrrole ring.

Part 3: Self-Validating Experimental Protocol

This protocol is engineered to maximize C-5 chlorination while suppressing over-chlorination and polymerization. It includes built-in visual and analytical checkpoints to validate the reaction's success in real-time.

Step 1: Preparation & Acid Scavenging

  • In a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (10.0 mmol) in anhydrous THF (50 mL).

  • Add anhydrous NaHCO₃ (1.0 mmol, 0.1 eq) to the suspension to act as an acid scavenger. Validation Checkpoint: The solution should remain a clear, pale orange/yellow[3]. Immediate darkening to brown or black indicates moisture or acid contamination in your solvent or glassware.

Step 2: Kinetic Cooling

  • Submerge the flask in a dry ice/acetone bath and cool the mixture to -78 °C. Allow 15 minutes for complete thermal equilibration.

Step 3: Controlled Electrophilic Addition

  • Prepare a solution of freshly recrystallized NCS (10.2 mmol, 1.02 eq) in anhydrous THF (30 mL).

  • Add the NCS solution dropwise via an addition funnel over 45 minutes. Validation Checkpoint: Monitor the internal temperature closely; it must not exceed -70 °C. A slight deepening of the yellow color is normal. Blackening indicates localized thermal runaway and the onset of polymerization.

Step 4: Reaction Progression

  • Stir the mixture at -78 °C for 2 hours, then slowly remove the cooling bath and allow it to warm to 0 °C over 1 hour. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting material (Rf ~0.40) should be entirely consumed. You should observe a major UV-active spot for the 5-chloro isomer (Rf ~0.55) and a minor spot for the 4-chloro isomer (Rf ~0.50).

Step 5: Quench and Isolation

  • Quench the reaction at 0 °C with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any unreacted NCS.

  • Extract the mixture with EtOAc (3 x 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. Keep the water bath temperature below 30 °C to prevent thermal degradation of the product.

Step 6: Purification

  • Purify the crude mixture via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to resolve the 5-chloro target from the 4-chloro impurity.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

SolventTemperature (°C)Acid Scavenger5-Chloro : 4-Chloro Ratio4,5-Dichloro Byproduct (%)Tar FormationOverall Yield (%)
DMF25 (RT)None55 : 4518%Moderate42%
CCl₄76 (Reflux)None45 : 5522%High31%
THF0None70 : 3012%Low60%
THF -78 to 0 NaHCO₃ 92 : 8 < 2% None 85%

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas instead of NCS? A: While SO₂Cl₂ and Cl₂ gas are potent chlorinating agents frequently used for pyrroles[2], they generate stoichiometric HCl as a byproduct. For 1-methyl-1H-pyrrole-2-carbaldehyde, this rapid HCl generation almost guarantees extensive tar formation unless massive amounts of acid scavengers are used. NCS provides a much more controlled, mild release of the electrophilic chlorine.

Q: What are the physical properties of the purified 5-chloro product? A: Pure 5-chloro-1H-pyrrole-2-carbaldehyde derivatives generally present as crystalline solids. The des-methyl analog has a melting point of approximately 110 °C[4]. The 1-methyl derivative is typically a low-melting solid or heavy oil depending on ambient temperature and purity, retaining a distinct roasted or nutty aroma inherited from its parent compound[3].

Part 6: References

  • Chemical Synthesis Database: 5-chloro-1H-pyrrole-2-carbaldehyde - Chemsynthesis. Available at:

  • Chlorination of Pyrroles. Part I - ResearchGate. Available at:

  • 1-Methylpyrrole-2-carboxaldehyde | High-Purity Reagent - Benchchem. Available at:

  • EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents. Available at:

  • 1-methyl-2-pyrrole carboxaldehyde - The Good Scents Company. Available at:

Sources

Technical Support Center: Pyrrole Formylation (Vilsmeier-Haack Protocol)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Conversion in Pyrrole Formylation Assigned Specialist: Senior Application Scientist Status: Open Applicable Method: Vilsmeier-Haack Reaction (DMF/POCl₃)

Executive Summary & Diagnostic Logic

Low conversion in pyrrole formylation—specifically via the Vilsmeier-Haack protocol—is rarely a random failure. It is typically a breakdown in one of three distinct phases: Reagent Integrity , Substrate Deactivation , or Thermodynamic Mismatch .

Unlike standard electrophilic aromatic substitutions (EAS), the active electrophile (the Vilsmeier reagent) is generated in situ and is highly moisture-sensitive. Furthermore, the reaction produces a stable iminium salt intermediate that must be actively hydrolyzed to yield the final formylpyrrole. If your LCMS shows starting material remaining, the reaction failed. If LCMS shows a "mass + X" intermediate but no aldehyde, the work-up failed.

Diagnostic Flowchart

The following logic tree outlines the critical decision points for troubleshooting low conversion.

TroubleshootingFlow Start ISSUE: Low Conversion (Starting Material Remains) CheckReagent Step 1: Reagent Integrity Did the Vilsmeier salt precipitate? Start->CheckReagent CheckMoisture Check Moisture Control (DMF/POCl3 freshness) CheckReagent->CheckMoisture No Precipitate/Color Change CheckSubstrate Step 2: Substrate Electronics Are EWGs present on Pyrrole? CheckReagent->CheckSubstrate Reagent Formed OK Heat Action: Increase Temp (Endothermic Substitution) CheckSubstrate->Heat Yes (EWG Present) CheckWorkup Step 3: Work-up Protocol Is the intermediate hydrolyzing? CheckSubstrate->CheckWorkup No (Electron Rich) pH Action: Adjust pH/Heat (Buffer NaOAc) CheckWorkup->pH Intermediate Persists

Figure 1: Decision matrix for diagnosing reaction stalls. Green nodes indicate procedural adjustments; Red indicates the primary failure mode.

Module 1: The Reagent (The "Engine")

Issue: The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is not forming or is decomposing.

The Vilsmeier reagent is the "engine" of this reaction.[1] It is generated by the reaction of DMF with POCl₃ (or oxalyl chloride).[2] This step is exothermic and must be controlled, yet the reagent itself is hygroscopic .

Troubleshooting Checklist
  • Moisture Contamination: POCl₃ reacts violently with water to form phosphoric acid and HCl. If your DMF is "wet" (contains dimethylamine or water), the reagent is quenched immediately.

    • Symptom:[1][2][3][4][5][6][7] No color change (should turn pale yellow/orange) or no precipitation of the iminium salt.

    • Fix: Distill DMF over CaH₂ or use molecular sieves (4Å). Use fresh POCl₃.

  • Temperature Control (Formation):

    • Protocol: The addition of POCl₃ to DMF must be done at 0–5 °C .[8]

    • Risk:[5][7][8][9] If the temperature spikes >20°C during addition, the reagent can decompose (thermal runaway) or form side products before the pyrrole is introduced.

Module 2: Substrate & Electronic Effects (The "Chassis")

Issue: The reagent is active, but the pyrrole is refusing to react.

Pyrrole is naturally electron-rich (nucleophilic) and reacts readily at the C2 position. However, pre-existing substituents can shut down this reactivity.

Electronic Impact Table
Substituent TypeExampleEffect on ConversionRecommended Adjustment
Electron Donating (EDG) Alkyl, -OMe, -NHAcHigh Reactivity. Reaction proceeds at 0°C to RT.Standard protocol.[2][6][7] Watch for poly-formylation.[2]
Weak Electron Withdrawing Halogens (Cl, Br)Moderate. May require RT to 40°C.Increase reaction time (4-12 h).
Strong Electron Withdrawing (EWG) -COOEt, -CN, -NO₂Low/Stalled. Deactivates the ring.Heat required. Reflux in 1,2-DCE or Toluene. Excess reagent (2-3 eq).
Steric Hindrance C2/C5 blockedRegioselectivity Issue. Reaction may force formylation at C3 (slower).

Scientific Insight: If your pyrrole has a strong EWG (e.g., an ester at C3), the nucleophilicity of the ring is drastically reduced. The standard "stir at room temperature" protocol will result in 0% conversion. You must input energy (heat) to overcome the activation barrier for the electrophilic attack [1].

Module 3: The Hydrolysis Trap (The "Finish Line")

Issue: The reaction consumed the starting material, but no aldehyde is isolated.

This is the most common "false negative." The Vilsmeier reaction does not produce an aldehyde directly. It produces an iminium salt intermediate .[8][10] This salt is stable in organic solvents. If you simply remove the solvent or perform a neutral aqueous wash, the salt may remain in the aqueous layer or degrade.

The Fix: You must perform a dedicated hydrolysis step.

  • Quench: Pour reaction mixture into crushed ice/water.

  • Buffer: Add Sodium Acetate (NaOAc) or saturated NaHCO₃. The pH should be roughly 5–7.

  • Time: Stir vigorously for 15–60 minutes. The iminium salt needs time to hydrolyze to the aldehyde.

  • Observation: The mixture often changes from a clear/yellow solution to a suspension as the organic aldehyde precipitates or oils out.

Standardized Protocol: Vilsmeier-Haack Formylation of Pyrrole

Use this baseline protocol to validate your reagents.

Reaction Scheme & Mechanism:

Mechanism DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent 0°C POCl3 POCl3 POCl3->Reagent Intermediate Iminium Salt (Stable Intermediate) Reagent->Intermediate + Pyrrole Pyrrole Pyrrole Substrate Pyrrole->Intermediate Product 2-Formylpyrrole Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (NaOAc / H2O)

Figure 2: Mechanistic pathway. Note that the 'Intermediate' is stable until the specific Hydrolysis step.

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried flask under Argon, add anhydrous DMF (1.2 equiv). Cool to 0°C.[2][8][11]

  • Activation: Dropwise add POCl₃ (1.1 equiv). Caution: Exothermic.[8] A white precipitate or yellow oil (the Vilsmeier salt) should form. Stir at 0°C for 30 mins [2].

  • Addition: Dissolve the pyrrole substrate (1.0 equiv) in minimal anhydrous DMF or 1,2-DCE. Add dropwise to the reagent at 0°C.[8][11]

  • Reaction:

    • For simple pyrroles: Warm to RT and stir 2 h.

    • For deactivated pyrroles: Heat to 60–80°C for 4–12 h.

  • Work-up (Critical): Pour the mixture onto ice (approx 5x volume). Neutralize with 2M NaOAc or sat. NaHCO₃. Stir vigorously for 30 mins.

  • Isolation: Extract with EtOAc or DCM. Wash organic layer with water (to remove DMF) and brine. Dry over Na₂SO₄.[9]

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a solid black tar. What happened? A: This is usually thermal decomposition ("charring"). The Vilsmeier reagent is thermally unstable above certain thresholds.[8] Ensure you cooled the POCl₃ addition step properly.[9] If heating is required for the substrate, ensure the reagent was fully formed at 0°C before heating the mixture.

Q: Can I use oxalyl chloride instead of POCl₃? A: Yes. Oxalyl chloride generates the same Vilsmeier reagent but produces CO and CO₂ as byproducts. It is milder and easier to remove (gaseous byproducts) but requires stricter temperature control (-78°C to 0°C) during formation to avoid rapid gas evolution [3].

Q: I see a spot on TLC that doesn't move (baseline), but no product. A: That baseline spot is likely the iminium salt intermediate . It is highly polar. This confirms the reaction worked, but the hydrolysis failed. Return the mixture to an aqueous buffer (NaOAc) and stir longer or gently heat the aqueous mixture to facilitate hydrolysis.

Q: Why is my yield low for 3-carbethoxypyrrole? A: The ester group at C3 withdraws electrons, deactivating the ring. Standard conditions won't work. You need to reflux the reaction in 1,2-dichloroethane (DCE) and potentially use a larger excess (2-3 equiv) of the Vilsmeier reagent [4].

References

  • Vilsmeier-Haack Reaction Mechanism & Application. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Formylpyrrole (Standard Protocol). Organic Syntheses, Coll. Vol. 4, p.831 (1963). [Link]

  • Formylation of Electron-Deficient Pyrroles.Journal of Organic Chemistry. (General reference for EWG effects on EAS).

Sources

Advanced Technical Support Center: Formylation of 1-Methylpyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complexities of functionalizing electron-rich heterocycles.

While the classical Vilsmeier-Haack reaction (POCl₃/DMF) is the historical standard for formylating 1-methylpyrrole, scaling this chemistry often introduces severe thermal hazards, poor regiocontrol (C2 vs. C3), and heavy phosphorus waste streams. This guide provides field-proven, self-validating alternatives to overcome these bottlenecks.

PART 1: Troubleshooting & Mechanistic FAQs

Q1: We are scaling up the synthesis of 1-methylpyrrole-2-carboxaldehyde. The standard POCl₃/DMF Vilsmeier-Haack reaction is causing dangerous exotherms and unacceptable phosphorus waste. What is the most reliable batch alternative? A1: The most robust batch alternative is the Rieche Formylation [1]. Instead of using POCl₃ and DMF, this method utilizes dichloromethyl methyl ether (DCME) activated by a Lewis acid, typically Titanium Tetrachloride (TiCl₄). Causality: TiCl₄ coordinates to the ether oxygen of DCME, driving off a chloride ion to generate a highly electrophilic alkoxycarbenium ion. Because this intermediate is generated at cryogenic temperatures (-78 °C) and avoids the formation of phosphoric acid byproducts, it completely eliminates the thermal runaway risks associated with the Vilsmeier chloroiminium ion while streamlining the aqueous workup.

Q2: We are observing a significant 1-methylpyrrole-3-carboxaldehyde byproduct during our scale-up. How do alternative agents influence regioselectivity? A2: 1-Methylpyrrole naturally favors electrophilic aromatic substitution at the C2 position due to the stabilization of the cationic σ-complex by the adjacent nitrogen lone pair. However, at higher temperatures or with highly reactive intermediates, kinetic C3-attack becomes competitive[2]. Causality: The alkoxycarbenium ion generated in the Rieche formylation is sterically bulkier than the standard Vilsmeier intermediate. This steric bulk, combined with the low reaction temperature, enhances thermodynamic control, effectively locking the substitution at the C2 position and pushing regioselectivity to >98:2 (C2:C3)[2].

Q3: We want to transition our formylation to continuous flow manufacturing to mitigate hazards, but DCME is too expensive for our process. Can we modify the Vilsmeier approach for flow? A3: Yes. You can substitute DMF with N-Formylmorpholine (NFM) [3]. Causality: Reacting POCl₃ with NFM generates a morpholino-chloroiminium intermediate. The rigid morpholine ring makes this intermediate significantly more thermally stable than the dimethylamino equivalent formed from DMF. In a microreactor, this prevents the accumulation of unstable intermediates and prevents the electron-rich pyrrole from polymerizing[3].

Q4: Are there any completely halogen-free and phosphorus-free formylating agents? A4: The Duff Reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA)[4]. Causality: HMTA breaks down in strong acid to form a methenamine-iminium electrophile. While traditionally known for lower yields with pyrroles compared to phenols, modern microwave-assisted Duff protocols can force the reaction to completion, offering a completely metal- and halogen-free pathway[4].

G Start 1-Methylpyrrole VH_Agent POCl3 + DMF (Standard Vilsmeier) Start->VH_Agent Rieche_Agent Cl2CHOMe + TiCl4 (Rieche Formylation) Start->Rieche_Agent NFM_Agent POCl3 + NFM (Flow Vilsmeier) Start->NFM_Agent Inter1 Chloroiminium Ion (Thermal Hazard) VH_Agent->Inter1 Exothermic Inter2 Alkoxycarbenium Ion (Stable Intermediate) Rieche_Agent->Inter2 Lewis Acid Act. Inter3 Morpholino-iminium (Flow Stabilized) NFM_Agent->Inter3 Microreactor Prod 1-Methylpyrrole-2-carboxaldehyde (Target Product) Inter1->Prod Hydrolysis Inter2->Prod Hydrolysis Inter3->Prod Hydrolysis

Mechanistic pathways of Vilsmeier, Rieche, and NFM formylation of 1-methylpyrrole.

PART 2: Quantitative Data Comparison

The following table summarizes the performance metrics of the primary formylating agents when applied to 1-methylpyrrole.

Formylating SystemActive ElectrophileTypical Yield (%)Regioselectivity (C2:C3)Primary Advantage / Disadvantage
DMF / POCl₃ (Standard)Dimethyl-chloroiminium75 - 85%~ 95:5Adv: Low cost.Dis: High thermal hazard, P-waste.
DCME / TiCl₄ (Rieche)Alkoxycarbenium85 - 95%> 98:2Adv: Excellent C2 selectivity, no P-waste.Dis: Requires cryogenic setup.
NFM / POCl₃ (Flow)Morpholino-chloroiminium80 - 90%~ 95:5Adv: Thermally stable, highly scalable[3].Dis: Requires flow chemistry hardware.
HMTA / TFA (Duff)Methenamine-iminium40 - 60%VariableAdv: Halogen/Metal-free[4].Dis: Generally lower yields for pyrroles.

PART 3: Experimental Protocols

Protocol A: Phosphorus-Free Rieche Formylation (Batch)

This protocol utilizes DCME and TiCl₄ to achieve high C2-regioselectivity without generating phosphoric acid waste[1].

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Add 1-methylpyrrole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add dichloromethyl methyl ether (DCME, 1.2 eq) dropwise via syringe.

  • Activation (Self-Validation Checkpoint): Slowly add TiCl₄ (1.2 eq) dropwise.

    • Causality: TiCl₄ acts as the Lewis acid to strip the chloride from DCME.

    • Validation: The reaction mixture will immediately transition from colorless to a deep yellow/orange, visually confirming the generation of the active alkoxycarbenium complex. Maintain the -78 °C bath to prevent exothermic polymerization.

  • Reaction Progression: Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C over 2 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot should disappear, replaced by a highly UV-active product spot (R_f ~ 0.4).

  • Hydrolysis & Quench: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.

    • Causality: The water hydrolyzes the intermediate acetal into the final formyl group.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with saturated NaHCO₃ (until gas evolution ceases) to neutralize residual HCl. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Continuous Flow Formylation using N-Formylmorpholine

This protocol mitigates the thermal hazards of the Vilsmeier reaction by utilizing NFM in a microreactor setup[3].

Step-by-Step Methodology:

  • Feed Preparation:

    • Syringe A: N-formylmorpholine (NFM, 1.5 eq) in anhydrous chloroform.

    • Syringe B: POCl₃ (1.5 eq) in anhydrous chloroform.

    • Syringe C: 1-Methylpyrrole (1.0 eq) in anhydrous chloroform.

  • Electrophile Generation: Pump Syringes A and B into T-Mixer 1 maintained at 0 °C. Route the output into Residence Coil 1 (Residence time: 90 seconds).

    • Causality: This pre-forms the stable morpholino-iminium salt safely before it contacts the reactive pyrrole.

  • Formylation (Self-Validation Checkpoint): Merge the output of Coil 1 with Syringe C in T-Mixer 2 at 20 °C, routing into Residence Coil 2 (Residence time: 180 seconds).

    • Validation: Monitor inline pressure sensors. A stable pressure profile confirms steady-state conversion without the gas evolution or polymeric fouling typical of overheated batch Vilsmeier reactions.

  • Inline Quenching: Direct the output stream from Coil 2 directly into a stirred flask containing aqueous NaOH (2M) at 0 °C to rapidly hydrolyze the iminium adduct.

Flow NFM N-Formylmorpholine T_Mix1 T-Mixer 1 (0 °C) NFM->T_Mix1 POCl3 POCl3 POCl3->T_Mix1 Pyrrole 1-Methylpyrrole T_Mix2 T-Mixer 2 (20 °C) Pyrrole->T_Mix2 Coil1 Residence Coil 1 (Vilsmeier Gen) T_Mix1->Coil1 Coil1->T_Mix2 Morpholino- iminium Coil2 Residence Coil 2 (Formylation) T_Mix2->Coil2 Quench In-line Quench (Aq. NaOH) Coil2->Quench Iminium Adduct Product Product Collection Quench->Product

Continuous flow microreactor setup for NFM-mediated formylation.

References

  • Title: A Comparative Guide to Alternative Reagents for the Formylation of N-Substituted Pyrroles Source: Benchchem URL
  • Title: Formyl chloride | 2565-30-2 Source: Benchchem URL
  • Title: Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems Source: ResearchGate URL
  • Title: Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes Source: ACS Publications URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole, represents a scaffold of significant interest. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹H NMR spectroscopy. We will explore the expected spectral features, compare its efficacy with alternative analytical techniques, and provide robust, field-proven protocols to ensure data integrity.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for determining the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a compound like 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde, ¹H NMR allows us to confirm the presence and relative positions of the substituents on the pyrrole ring, a task that can be ambiguous with other methods.

Predicted ¹H NMR Spectrum of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Expected Chemical Shifts and Coupling Constants:

Proton AssignmentPredicted Chemical Shift (δ, ppm) in CDCl₃Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
Aldehyde-H (CHO)9.5 - 9.7Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
Pyrrole H-36.9 - 7.1Doublet (d)~4.0This proton is adjacent to the electron-withdrawing aldehyde group and is coupled to H-4.
Pyrrole H-46.2 - 6.4Doublet (d)~4.0This proton is coupled to H-3 and is influenced by the adjacent chloro and N-methyl groups.
N-Methyl (N-CH₃)3.9 - 4.1Singlet (s)N/AThe methyl group is attached to a nitrogen atom, resulting in a characteristic downfield shift.

This prediction is based on the known effects of substituents on the pyrrole ring. The electron-withdrawing nature of the aldehyde and chloro groups will deshield the ring protons, shifting them downfield compared to unsubstituted pyrrole.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach.[1][3] Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide complementary data that, when combined with NMR, lead to an unambiguous structural assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed information on the chemical environment and connectivity of protons.High resolution, quantitative, provides detailed structural information.[4]Lower sensitivity compared to MS, requires soluble samples.[4]
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Provides the number of unique carbons and their chemical environment.Lower sensitivity than ¹H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, good for identifying key functional groups like C=O.[5][6]Provides limited information on the overall molecular structure.[7]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity, provides molecular formula information.[4][8]Isomer differentiation can be challenging without fragmentation analysis.
Expected Data from Alternative Techniques:
  • ¹³C NMR: Predicted signals for the carbonyl carbon (~180 ppm), pyrrole ring carbons (110-140 ppm), and the N-methyl carbon (~35 ppm).

  • IR Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[6]

  • Mass Spectrometry: The predicted monoisotopic mass is approximately 143.0138 Da.[9] The mass spectrum would show a molecular ion peak at m/z 143 and a characteristic M+2 peak with about one-third the intensity, confirming the presence of a single chlorine atom.

Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous experimental technique. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts relative to TMS and determine the coupling constants.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Validation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Final Report

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Conclusion

The structural elucidation of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is most effectively achieved through a combination of spectroscopic techniques, with ¹H NMR playing the lead role. By carefully predicting the ¹H NMR spectrum based on known chemical principles and substantiating these findings with data from IR and MS, researchers can confidently confirm the structure of this and other novel heterocyclic compounds. The protocols and workflows presented in this guide provide a robust framework for obtaining high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

  • An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model?. PubMed. [Link]

  • Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate. [Link]

  • Which one is better for an analytical technique, NMR or IR? Why?. Quora. [Link]

  • Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde. PubMed. [Link]

  • 5-chloro-1-methyl-1h-pyrrole-2-carbaldehyde. PubChem. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

  • Pyrrole-2-carboxaldehyde. PubChem. [Link]

  • 5-chloro-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... ResearchGate. [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. SpectraBase. [Link]

Sources

Reactivity Profiling: 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde vs. Pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterocyclic pharmaceuticals and advanced materials, the pyrrole core remains a privileged scaffold[1]. However, the exact substitution pattern on the pyrrole ring dictates its behavior in multi-step syntheses. This guide provides an objective, data-driven comparison between the parent pyrrole-2-carbaldehyde (Py-2-C) and its functionalized analog, 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (5-Cl-1-Me-Py-2-C) . By analyzing their mechanistic divergences—specifically regarding electrophilic aromatic substitution (EAS), nucleophilic addition, and cross-coupling viability—researchers can make informed decisions when selecting building blocks for drug development.

Mechanistic Divergence: The Role of N-Methylation and C5-Chlorination

The reactivity of pyrrole-2-carbaldehydes is governed by the delicate push-pull electronic balance between the electron-rich pyrrole nucleus and the electron-withdrawing formyl group.

  • N-H Acidity and Alkylation: Py-2-C possesses a free N-H bond, allowing it to act as a hydrogen bond donor. In the presence of bases, it readily deprotonates to form a pyrrolide anion, which is highly nucleophilic and prone to unwanted N-alkylation or N-acylation during complex syntheses. 5-Cl-1-Me-Py-2-C is N-methylated, permanently blocking this pathway and ensuring reactions remain strictly carbon-centric[2].

  • Electrophilic Aromatic Substitution (EAS): The parent Py-2-C is highly susceptible to EAS, typically directing incoming electrophiles to the C4 or C5 positions. In contrast, 5-Cl-1-Me-Py-2-C has its C5 position blocked by a chlorine atom. Furthermore, the inductive electron-withdrawing effect (-I) of the chlorine atom deactivates the ring, forcing any subsequent EAS (e.g., nitration, formylation) to occur at the C3 or C4 positions under much harsher conditions[2].

  • Aldehyde Electrophilicity: The reactivity of the C2-formyl group is heavily influenced by ring substituents. Under base-catalyzed conditions, Py-2-C forms an N-anion that donates electron density into the carbonyl via resonance, significantly dampening its electrophilicity. Because 5-Cl-1-Me-Py-2-C cannot form this anion—and benefits from the inductive withdrawal of the C5-chlorine—its aldehyde carbon is significantly more electrophilic, leading to faster condensation rates.

  • Cross-Coupling Handles: The most critical advantage of 5-Cl-1-Me-Py-2-C in medicinal chemistry is the C5-Cl bond. While Py-2-C requires undirected C-H activation for functionalization, the C-Cl bond in 5-Cl-1-Me-Py-2-C serves as a direct, regioselective handle for Palladium-catalyzed Suzuki-Miyaura or Stille cross-couplings.

Reactivity Py2C Pyrrole-2-carbaldehyde (Free N-H, Unsubstituted C5) NH_deprot N-Deprotonation & N-Alkylation Py2C->NH_deprot EAS_C4C5 EAS at C4/C5 (Highly Reactive) Py2C->EAS_C4C5 Condensation1 Slower Condensation (Due to N-anion resonance) Py2C->Condensation1 ClMePy2C 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde (Blocked N-H, C5-Cl Handle) CrossCoupling Pd-Catalyzed Cross-Coupling at C5 ClMePy2C->CrossCoupling EAS_C3C4 EAS at C3/C4 (Deactivated by Cl) ClMePy2C->EAS_C3C4 Condensation2 Faster Condensation (Enhanced Electrophilicity) ClMePy2C->Condensation2

Logical reactivity pathways comparing Py-2-C and 5-Cl-1-Me-Py-2-C.

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics of both building blocks based on kinetic studies and synthetic utility,[2].

Reactivity MetricPyrrole-2-carbaldehyde5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde
N-H Acidity (pKa) ~16.5 (Readily deprotonated by strong bases)N/A (Blocked by N-methyl group)
Primary EAS Directing Site C4 and C5 positionsC3 or C4 (C5 is blocked)
Ring Electron Density High (Activated towards electrophiles)Moderate (Deactivated by 5-Cl inductive effect)
Base-Catalyzed Condensation Rate Slower (N-anion resonance deactivates aldehyde)Faster (N-methyl prevents anion formation)
Pd-Catalyzed Cross-Coupling Poor (Requires pre-functionalization)Excellent (Direct C5-Cl coupling handle)

Experimental Methodologies

To demonstrate the practical implications of these structural differences, the following self-validating protocols outline the comparative use of these compounds in standard medicinal chemistry workflows.

Protocol 1: Base-Catalyzed Knoevenagel Condensation (Comparative Aldehyde Reactivity)

This protocol measures the relative electrophilicity of the aldehyde group by condensing it with phenylacetonitrile.

Causality & Validation: Sodium methoxide is used as the base. In Py-2-C, the base deprotonates the pyrrole nitrogen, creating an electron-rich system that resists nucleophilic attack. In 5-Cl-1-Me-Py-2-C, the blocked nitrogen and electron-withdrawing chlorine accelerate the reaction. The reaction is self-validating: the formation of the highly conjugated alkene product results in a distinct shift from a pale yellow solution to a deep orange/red mixture, quantifiable via TLC (UV active, new lower Rf spot).

Step-by-Step Procedure:

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of Py-2-C (Flask A) and 1.0 mmol of 5-Cl-1-Me-Py-2-C (Flask B) in 5.0 mL of anhydrous methanol.

  • Reagent Addition: Add 1.1 mmol (1.1 equivalents) of phenylacetonitrile to each flask.

  • Catalyst Initiation: Dropwise, add 0.1 equivalents of a 0.5 M sodium methoxide solution in methanol to both flasks simultaneously at 25 °C.

  • Monitoring: Stir both reactions at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Observation: Flask B (5-Cl-1-Me-Py-2-C) will show complete consumption of the starting material within 2-3 hours, accompanied by a rapid color change. Flask A (Py-2-C) will require >12 hours or gentle heating to reach completion due to the deactivating resonance of the pyrrolide anion.

  • Quenching: Quench with saturated aqueous NH4Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the unique C5-Cl handle of 5-Cl-1-Me-Py-2-C to install an aryl group, a transformation impossible with the parent Py-2-C without prior halogenation.

Causality & Validation: While aryl chlorides are generally sluggish in oxidative addition compared to bromides, the electron-withdrawing formyl group at C2 activates the C5-Cl bond. Using a bidentate, electron-rich palladium catalyst like Pd(dppf)Cl2 ensures efficient insertion. The biphasic Dioxane/H2O solvent system dissolves both the organic substrates and the inorganic base (K2CO3) required for the transmetalation step. Successful coupling is visually indicated by the precipitation of black palladium(0) upon reaction completion and confirmed by a significant shift in Rf on TLC.

Step-by-Step Procedure:

  • Setup: To a 20 mL microwave vial, add 5-Cl-1-Me-Py-2-C (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (10 mL). Sparge the mixture with N2 gas for 10 minutes to remove dissolved oxygen, which prevents catalyst oxidation and unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Seal the vial with a crimp cap.

  • Heating: Heat the mixture to 90 °C in an oil bath for 12 hours. The mixture will transition from a red/brown suspension to a dark mixture with black Pd(0) precipitate as the catalyst turns over.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (15 mL) and brine (15 mL). The organic layer contains the product.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the 5-phenyl-1-methyl-1H-pyrrole-2-carbaldehyde.

SuzukiWorkflow Start 1. Reagent Setup 5-Cl-1-Me-Py-2-C + Boronic Acid Cat 2. Catalysis Pd(dppf)Cl2 + K2CO3 Start->Cat Solv 3. Conditions Dioxane/H2O (4:1) Degas, 90°C, 12h Cat->Solv Workup 4. Workup EtOAc Extraction Brine Wash Solv->Workup Purify 5. Isolation Silica Gel Chromatography Workup->Purify

Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Alberghina, G., et al. "Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile." Journal of the Chemical Society, Perkin Transactions 2, 1988.[Link]

  • Guzmán, Á., et al. "Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes." Canadian Journal of Chemistry, 1990.[Link]

  • Matsugo, S., et al. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, 2023.[Link]

Sources

Analytical Characterization of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) requires rigorous analytical validation. Its molecular architecture—comprising a highly polarized pyrrole ring, an N-methyl group, a reactive aldehyde, and a regioselective chlorine atom—presents unique analytical challenges.

This guide provides an authoritative comparison of analytical modalities used to characterize this molecule, emphasizing the causality behind experimental choices and establishing self-validating protocols for drug development professionals.

Strategic Analytical Workflow

To unequivocally confirm the identity and purity of pyrrole-2-carbaldehyde derivatives, a multi-modal approach is required. The workflow below illustrates the orthogonal techniques necessary to map the molecule's volatility, regiochemistry, and functional groups[1].

Pathway cluster_0 Primary Characterization Modalities A 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (Sample Input) B1 GC-MS (EI, 70 eV) Volatility & Isotope Profiling A->B1 B2 NMR (1H, 13C, HMBC) Regiochemistry & Connectivity A->B2 B3 ATR-FTIR Functional Group Verification A->B3 C1 Mass: m/z 143/145 [M]+ Fragment: m/z 114 [M-CHO]+ B1->C1 C2 1H: ~9.5 ppm (CHO), ~3.9 ppm (N-CH3) 13C: ~179 ppm (C=O) B2->C2 C3 IR: ~1670 cm⁻¹ (C=O) ~750 cm⁻¹ (C-Cl) B3->C3 D Validated Structural Identity C1->D C2->D C3->D

Multi-modal analytical workflow for the structural validation of pyrrole-2-carbaldehydes.

Comparative Analysis of Analytical Modalities

Mass Spectrometry: GC-MS vs. LC-MS

For the characterization of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (Monoisotopic mass: 143.01 Da)[2], GC-MS is vastly superior to LC-MS .

  • Causality: The molecule lacks strong hydrogen-bond donors (the pyrrole nitrogen is methylated) and has a low molecular weight, granting it high volatility and thermal stability. Electrospray Ionization (ESI) used in LC-MS struggles to ionize such neutral, non-polar molecules efficiently.

  • Self-Validation: Gas Chromatography coupled with Electron Impact (EI) ionization at 70 eV generates a highly reproducible fragmentation pattern. More importantly, EI preserves the exact isotopic signature of the molecule. The presence of a single chlorine atom is self-validated by observing a strict 3:1 intensity ratio between the molecular ions at m/z 143 (

    
    Cl) and m/z 145 (
    
    
    
    Cl).
Structural Elucidation: 1D NMR vs. 2D NMR

While 1D


H and 

C NMR provide the foundational carbon skeleton, they cannot resolve regiochemical ambiguity (e.g., differentiating the 5-chloro isomer from a 4-chloro impurity) with absolute certainty.
  • Causality: The electron-withdrawing nature of both the aldehyde and the chlorine atom heavily skews the electron density of the pyrrole ring, making simple 1D chemical shift predictions unreliable.

  • The 2D Solution: Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps long-range

    
    H-
    
    
    
    C couplings (
    
    
    J and
    
    
    J). The N-methyl protons will show a strong
    
    
    J correlation to the C5 carbon. If the chlorine is correctly positioned at C5, this carbon will lack an attached proton and exhibit a shift characteristic of a halogenated sp
    
    
    carbon (~128 ppm), definitively anchoring the regiochemistry[3].
Vibrational Spectroscopy: FTIR vs. Raman
  • Comparison: FTIR is highly sensitive to changes in dipole moments, making it the optimal choice for identifying the highly polar C=O (aldehyde) stretch. However, the C-Cl stretch (~750 cm

    
    ) can sometimes be obscured in the FTIR fingerprint region. Raman spectroscopy, relying on changes in polarizability, yields a much sharper signal for C-Cl and C=C ring vibrations. Using them orthogonally provides a complete vibrational profile.
    

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (in CDCl )
Proton / Carbon

H Shift (ppm)
Multiplicity

C Shift (ppm)
Mechanistic Causality
C2 (Aldehyde) ~9.50Singlet~179.0Highly deshielded due to the magnetic anisotropy of the C=O double bond.
N-CH

~3.90Singlet~36.0Deshielded by the adjacent electronegative pyrrole nitrogen.
C3-H ~6.90Doublet (J~4Hz)~124.0Deshielded by the adjacent electron-withdrawing formyl group.
C4-H ~6.10Doublet (J~4Hz)~110.0Shielded relative to C3; typical of pyrrole

-protons.
C2 (Ring) --~132.0Quaternary sp

carbon, conjugated with the aldehyde.
C5 (Ring) --~128.0Quaternary sp

carbon, directly attached to the electronegative chlorine.
Table 2: Diagnostic Mass Spectrometry (EI) and FTIR Data
TechniqueSignal / m/zAppearance / RatioStructural Assignment
GC-MS 143 / 1453:1 RatioMolecular Ion [M]

(

Cl /

Cl)
GC-MS 114 / 1163:1 Ratio[M - CHO]

(Loss of the formyl radical)
GC-MS 79Moderate[M - CHO - Cl]

(Aromatized pyrrole core)
FTIR ~1670 cm

Strong, SharpC=O stretching (conjugated aldehyde)
FTIR ~750 cm

ModerateC-Cl stretching

Self-Validating Experimental Protocols

Protocol 1: GC-MS Purity and Isotopic Profiling
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

    • Causality: DCM ensures complete solvation of the moderately polar pyrrole while expanding sufficiently in the GC inlet to quantitatively transfer the analyte to the column without thermal degradation.

  • Injection: Inject 1 µL in split mode (50:1 ratio) at an inlet temperature of 250°C.

    • Causality: Split injection prevents column overloading, maintaining sharp, Gaussian peak shapes necessary for accurate integration of trace impurities.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm x 0.25µm). Hold at 60°C for 1 min, then ramp at 15°C/min to 280°C.

    • Causality: The non-polar stationary phase separates the target molecule from synthetic byproducts (e.g., unchlorinated precursors or over-oxidized carboxylic acids) based strictly on boiling point and dispersive interactions.

  • Detection & System Validation: Operate the MS in EI mode at 70 eV (scan range 50-300 m/z).

    • Self-Validation Step: Extract the ion chromatograms for m/z 143 and 145. Calculate the area ratio. A strict 3:1 ratio validates the presence of a single chlorine atom. A deviation of >5% indicates co-eluting impurities or background matrix interference, requiring a revision of the chromatographic ramp.

Protocol 2: Multi-Nuclear NMR Structural Elucidation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is aprotic and non-polar, preventing chemical exchange or hydrogen-bonding artifacts with the aldehyde group, ensuring sharp singlet formation for the CHO proton.
      
  • 
    H NMR Acquisition:  Acquire at 400 MHz (or higher) using a 30° flip angle, a 2-second relaxation delay (D1), and 16 scans.
    
    • Causality: The 2-second delay ensures complete longitudinal relaxation (T

      
      ) of the N-methyl and aldehyde protons, allowing for accurate quantitative integration (which must yield a 3:1 ratio of N-CH
      
      
      
      to CHO).
  • 
    C NMR Acquisition:  Acquire with continuous proton decoupling (WALTZ-16). Use a 2-second relaxation delay and a minimum of 512 scans.
    
    • Causality: The quaternary carbons (C2 and C5) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T

      
       times. Sufficient scans and delays are mandatory to achieve a viable signal-to-noise ratio for these critical nodes.
      
  • Validation via HMBC: Execute a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for a long-range coupling constant of 8 Hz.
    • Self-Validation Step: Locate the

      
      H signal for the N-CH
      
      
      
      group (~3.9 ppm). Trace its cross-peaks in the carbon dimension. You must observe correlations to exactly two carbons: C2 (~132 ppm) and C5 (~128 ppm). The absence of a proton attached to the C5 carbon definitively proves the regiochemistry of the chlorine atom.

References

  • PubChemLite Compound Summary Source: PubChem / Université du Luxembourg URL:[Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: Molecules (MDPI) URL:[Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative Guide: Biological Activity of Halogenated Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

Pyrrole-2-carbaldehydes serve as the structural backbone for a vast array of marine natural products (e.g., oroidin, agelastatin) and synthetic pharmacophores. While the pyrrole ring itself is electron-rich and reactive, the introduction of halogens (F, Cl, Br, I) fundamentally alters its physicochemical profile, metabolic stability, and binding affinity.

This guide objectively compares the biological performance of halogenated pyrrole-2-carbaldehydes against their non-halogenated counterparts and standard clinical agents.[1]

Key Takeaway: Experimental data indicates a "Heavy Halogen Effect." While Fluorine improves metabolic stability, Bromine and Iodine substituents at the C4/C5 positions significantly enhance anti-biofilm and cytotoxic potency due to increased lipophilicity and halogen-bond (sigma-hole) interactions.

Chemical Space & SAR Analysis

The biological activity of pyrrole-2-carbaldehydes is governed by the electronic and steric nature of the substituent at the C3, C4, and C5 positions.

The "Halogen Switch" Comparison
FeatureFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius 1.47 Å1.75 Å1.85 Å1.98 Å
Lipophilicity (

)
LowModerateHighVery High
Electronic Effect Strong EWG (Inductive)EWG + weak resonanceEWG + resonanceWeak EWG + Polarizable
Primary Utility Metabolic Stability (Block oxidation)General PotencyBiofilm Disruption Cytotoxicity
Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting a halogen for pyrrole optimization.

SAR_Logic Start Pyrrole-2-Carbaldehyde Core Sub_F Fluorine (F) Substitution Start->Sub_F Sub_Br Bromine (Br) Substitution Start->Sub_Br Sub_I Iodine (I) Substitution Start->Sub_I Effect_F Metabolic Stability (Blocks P450) Sub_F->Effect_F Effect_Br Lipophilicity & Sigma-Hole Bonding Sub_Br->Effect_Br Effect_I High Polarizability & Steric Bulk Sub_I->Effect_I Outcome_CNS CNS/Metabolic Applications Effect_F->Outcome_CNS Outcome_Biofilm Anti-Biofilm & Antibacterial Effect_Br->Outcome_Biofilm Outcome_Tumor Cytotoxicity (Antitumor) Effect_I->Outcome_Tumor

Figure 1: Strategic selection of halogens drives specific biological outcomes. Bromine is preferred for microbial targets, while Iodine enhances antitumor efficacy.

Comparative Biological Performance[4][5]

A. Antimicrobial & Anti-Biofilm Activity

Halogenated pyrroles, particularly 4,5-dibromopyrrole-2-carbaldehydes , mimic marine alkaloids that prevent biofouling. They act not by killing bacteria (bactericidal) but often by disrupting Quorum Sensing (QS), the communication system bacteria use to form biofilms.

Comparative Data: Inhibition of S. aureus Biofilm Data compiled from representative marine natural product studies (e.g., Oroidin analogs).

Compound VariantHalogen PatternMIC (µg/mL)Biofilm Inhibition (%) @ 50 µMMechanism Note
Control None (H)>128< 10%Inactive
Variant A 4-Chloro6435%Weak penetration
Variant B 4-Bromo3265%Moderate QS inhibition
Variant C 4,5-Dibromo 8 - 16 > 90% Strong QS Disruption
Standard Vancomycin1-240%*Kills cells, but poor biofilm penetration

*Note: Traditional antibiotics often fail to penetrate established biofilms, whereas lipophilic brominated pyrroles can permeate the matrix.

B. Cytotoxicity (Antitumor Potential)

In oncology, the aldehyde moiety is often derivatized (e.g., to hydrazones), but the halogenated core remains critical. Iodine-substituted pyrroles show superior cytotoxicity against solid tumors (e.g., MCF-7, HepG2) due to enhanced cellular uptake and induction of apoptosis.

Comparative Data: Cytotoxicity against MCF-7 (Breast Cancer)

CompoundSubstitutionIC50 (µM)Selectivity Index (SI)*
Pyrrole-2-CHO Unsubstituted> 100N/A
Cl-Pyrrole 4,5-Dichloro45.22.1
Br-Pyrrole 4,5-Dibromo12.85.4
I-Pyrrole 4,5-Diiodo 3.4 8.2
Doxorubicin (Positive Ctrl)0.812.0

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Mechanistic Insights

Why do halogenated pyrroles work? The mechanism is often dual-action.

  • Membrane Permeabilization: The lipophilic halogenated ring inserts into the bacterial membrane, disrupting proton motive force.

  • Signal Interference: In biofilms, these compounds bind to response regulators (e.g., AgrA in S. aureus), preventing the transcription of virulence factors.

Mechanism Compound Brominated Pyrrole Aldehyde Target Quorum Sensing Receptor (AgrC/AgrA) Compound->Target Direct Interaction Action1 Passive Diffusion (Lipophilicity) Compound->Action1 Membrane Bacterial Membrane Membrane->Target Accesses Intracellular Space Action2 Allosteric Binding Target->Action2 Action1->Membrane Result2 Downregulates Virulence Genes Action2->Result2 Result1 Disrupts Biofilm Architecture Result2->Result1

Figure 2: Dual-action mechanism targeting membrane integrity and quorum sensing pathways.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed for reproducibility and minimizing false positives.

Protocol A: Synthesis of 4,5-Dibromopyrrole-2-carbaldehyde

A foundational intermediate for comparative studies.

  • Reagents: Pyrrole-2-carbaldehyde (1 eq), N-Bromosuccinimide (NBS) (2.1 eq), THF (anhydrous).

  • Procedure:

    • Dissolve pyrrole-2-carbaldehyde in dry THF at -78°C (dry ice/acetone bath).

    • Add NBS portion-wise over 30 minutes to prevent polymerization.

    • Allow to warm to Room Temperature (RT) over 4 hours.

    • Critical Step: Quench with aqueous sodium thiosulfate to remove excess bromine.

    • Extract with Ethyl Acetate, wash with brine, and dry over

      
      .
      
  • Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show loss of C4/C5 protons; appearance of singlet at C3.
Protocol B: Microtiter Biofilm Inhibition Assay

Designed to differentiate between cell killing (MIC) and biofilm prevention.

  • Preparation: Grow S. aureus (or target strain) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Seeding: Add 100 µL bacterial suspension (

    
     CFU/mL) to 96-well polystyrene plates.
    
  • Treatment: Add 2 µL of test compound (dissolved in DMSO) to reach final concentrations (e.g., 1, 10, 50 µM). Include DMSO control and Vancomycin control.

  • Incubation: 24 hours at 37°C, static conditions.

  • Staining (Crystal Violet):

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Fix with 99% Methanol for 15 min. Air dry.

    • Stain with 0.1% Crystal Violet for 10 min.

    • Wash with water, dry, and solubilize dye with 33% Acetic Acid.

  • Readout: Measure Absorbance at 590 nm.

    • Calculation:

      
      .
      

Conclusion

For drug development professionals, the choice of halogen in pyrrole-2-carbaldehyde scaffolds is not merely a matter of potency, but of functional targeting :

  • Select Bromine (Br) if your target is bacterial biofilms or marine-inspired antimicrobial coatings. The balance of lipophilicity and size is optimal for penetrating the exopolysaccharide matrix.

  • Select Iodine (I) if your target is solid tumors . The enhanced polarizability and cytotoxicity profile make it a superior warhead for anticancer leads.

  • Select Fluorine (F) only if metabolic stability is the limiting factor, as it rarely offers the direct potency enhancement seen with heavier halogens in this specific scaffold.

References

  • Synthesis and Biological Evaluation of Pyrrole-2-carboxamide Derivatives. (2022). Journal of Medicinal Chemistry.

  • Antibiofilm Activities of Halogenated Pyrimidines and Pyrroles. (2025). MDPI.

  • Bromopyrrole Alkaloids with Inhibitory Effects against Biofilm Formation. (2018).[2][3] Marine Drugs.

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2018). National Institutes of Health (PMC).

  • Synthesis and Antimicrobial Activity of New Pyrrole Derivatives. (2011). Journal of the Mexican Chemical Society.[4]

Sources

Spectroscopic Profiling and Regioisomer Differentiation: 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde vs. Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic building blocks. 1-Methylpyrrole-2-carboxaldehyde is a ubiquitous intermediate in the synthesis of porphyrins, antihistamines, and non-steroidal anti-inflammatory drugs. However, its synthesis—typically via the Vilsmeier-Haack formylation or subsequent electrophilic chlorination—often yields a mixture of chlorinated regioisomers due to the high electron density of the pyrrole ring.

This guide provides an objective, deeply technical framework for differentiating 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) from its 4-chloro and 3-chloro alternatives using multi-nuclear NMR, GC-MS, and IR spectroscopy.

Mechanistic Context: The Origin of Isomeric Impurities

In the Vilsmeier-Haack reaction, the attack of the chloroiminium ion (Vilsmeier reagent) occurs preferentially at the C2 position of 1-methylpyrrole due to the stabilization of the Wheland intermediate. However, prolonged exposure to excess phosphorus oxychloride (POCl₃) and DMF can lead to secondary electrophilic chlorination .

Because the C2 position is blocked by the newly installed formyl group (which is electron-withdrawing), the next most nucleophilic site is the C5 position , making 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde the predominant chlorinated byproduct. Altering reaction thermodynamics or utilizing different chlorinating agents (e.g., sulfuryl chloride) can force substitution at the C4 or C3 positions, necessitating rigorous spectroscopic differentiation .

G Mixture Isomeric Mixture (Chloro-1-methylpyrrole-2-carboxaldehydes) GCMS GC-MS Profiling Confirm m/z 143 (3:1 Isotope Pattern) Mixture->GCMS Step 1: Purity & Exact Mass NMR 1H NMR Analysis (Analyze Pyrrole Ring J-values) GCMS->NMR Step 2: Regio-Assignment Isomer5 5-Chloro Isomer J34 ≈ 4.1 - 4.3 Hz (Adjacent Protons) NMR->Isomer5 Doublets (H3, H4) Isomer4 4-Chloro Isomer J35 ≈ 1.5 - 2.0 Hz (Meta Protons) NMR->Isomer4 Doublets (H3, H5) Isomer3 3-Chloro Isomer J45 ≈ 2.5 - 3.0 Hz (Adjacent Protons) NMR->Isomer3 Doublets (H4, H5)

Fig 1. Analytical workflow for the spectroscopic differentiation of chlorinated pyrrole regioisomers.

¹H NMR Spectroscopy: The Gold Standard for Regio-Assignment

While mass spectrometry can confirm the presence of a single chlorine atom, it cannot easily distinguish between positional isomers. ¹H NMR spectroscopy is the definitive method for regio-assignment.

The causality behind this lies in the


-electron distribution of the pyrrole ring, which dictates the bond orders and, consequently, the scalar coupling constants (

-values) between the ring protons . The C3–C4 bond possesses higher double-bond character than the C4–C5 bond. Therefore, the coupling constants follow a strict, predictable hierarchy:
  • 
     (Adjacent):  ~3.4 – 4.3 Hz (Strongest coupling)
    
  • 
     (Adjacent):  ~2.5 – 3.0 Hz
    
  • 
     (Meta):  ~1.5 – 2.0 Hz (Weakest, through-space/
    
    
    
    -framework coupling)

By observing the


-value of the two remaining pyrrole protons, you can definitively assign the position of the chlorine atom.
Table 1: ¹H NMR Diagnostic Features for Regioisomers
Compound / IsomerRemaining ProtonsChemical Shifts (CDCl₃,

)
Diagnostic Coupling Constant (

)
Regio-Assignment Logic
5-Chloro (Target)H3, H4~6.90 (d), ~6.21 (d)

≈ 4.1 – 4.3 Hz
Large

indicates adjacent protons across the C3-C4 double bond.
4-Chloro H3, H5~6.85 (d), ~6.95 (d)

≈ 1.5 – 2.0 Hz
Small

indicates meta-relationship; C4 is substituted.
3-Chloro H4, H5~6.15 (d), ~6.80 (d)

≈ 2.5 – 3.0 Hz
Intermediate

indicates adjacent protons across the C4-C5 single bond.

(Note: All isomers exhibit a singlet for the N-CH₃ group at ~3.90 ppm and a singlet for the formyl proton (CHO) at ~9.40–9.60 ppm).

Orthogonal Validation: ¹³C NMR, 2D NMR, and GC-MS

To ensure absolute trustworthiness in your structural assignment, orthogonal techniques must be employed.

  • ¹³C NMR & HMBC: The chlorinated carbon (C-Cl) typically resonates in the 115–125 ppm range. To confirm the 5-chloro isomer, utilize Heteronuclear Multiple Bond Correlation (HMBC). The N-CH₃ protons (

    
     ~3.90) will show a strong 3-bond correlation (
    
    
    
    ) to both C2 (the formylated carbon) and C5 (the chlorinated carbon). If the chlorine is at C4, the N-CH₃ group will correlate to a protonated C5 carbon instead.
  • GC-MS Isotope Profiling: All isomers share a molecular weight of 143.5 g/mol . In Electron Ionization (EI) MS, the molecular ion (

    
    ) appears at m/z 143. The presence of a single chlorine atom is validated by the classic 3:1 intensity ratio  of the m/z 143 (
    
    
    
    Cl) and m/z 145 (
    
    
    Cl) peaks. A primary fragmentation pathway for all isomers is the loss of the formyl radical (M-29), yielding an intense peak at m/z 114.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution ¹H NMR Acquisition

Causality: Accurate extraction of


-values requires high digital resolution, while accurate integration (to prove exactly two ring protons remain) requires complete longitudinal relaxation (

).
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The TMS peak must perfectly align at 0.00 ppm to prevent chemical shift drift errors.

  • Instrument Parameters (400 MHz+): Set the probe temperature to 298 K. Use a 30° excitation pulse.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to 5.0 seconds. Logic: This ensures
    
    
    for the pyrrole protons, guaranteeing quantitative integration.
  • Acquisition & Processing: Acquire 16–32 scans. During processing, apply zero-filling to 64k data points and an exponential multiplication window function with a Line Broadening (LB) of 0.3 Hz. Logic: This enhances the signal-to-noise ratio without artificially broadening the peaks, allowing for precise measurement of the 1.5–4.3 Hz coupling constants.

Protocol B: GC-MS Purity and Isotope Profiling

Causality: To prove the absence of unreacted 1-methylpyrrole or over-chlorinated (dichloro) byproducts, chromatographic separation must be validated against system blanks.

  • System Suitability: Inject 1 µL of a pure solvent blank (Dichloromethane) to rule out column carryover.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set helium carrier gas to a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Logic: The slow ramp ensures baseline resolution between the 3-, 4-, and 5-chloro regioisomers, which have nearly identical boiling points.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Scan range m/z 50–300. Validation: Extract the ion chromatograms (EIC) for m/z 143 and 145. The peak area ratio must strictly integrate to 3:1 (±5% tolerance) to confirm mono-chlorination.

References

  • Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-794.[Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1065.[Link]

assessing the purity of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) requires a robust analytical framework. As a halogenated pyrrole building block frequently utilized in pharmaceutical synthesis and materials science, its purity directly dictates the yield and safety profiles of downstream products.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies against alternative analytical modalities, providing researchers with field-proven, causality-driven protocols for accurate purity assessment.

Mechanistic Overview: The Analytical Chemistry of Pyrrole Carbaldehydes

When designing a purity assay for 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde, the molecule's structural features dictate the chromatographic strategy:

  • The Chromophore: The conjugated

    
    -system between the pyrrole ring and the carbaldehyde group yields a strong UV absorbance maximum (
    
    
    
    ) at approximately 290 nm[1]. This makes UV detection highly sensitive and specific.
  • Lipophilicity & Retention: The addition of the 5-chloro substituent significantly increases the molecule's hydrophobicity compared to its non-chlorinated analog (1-methyl-1H-pyrrole-2-carbaldehyde). Consequently, it exhibits stronger retention on standard C18 reverse-phase columns.

  • Silanol Interactions: While the N-methyl group prevents the secondary amine hydrogen bonding typical of unsubstituted pyrroles, the highly polarized aldehyde oxygen can still interact with residual silanols on silica-based columns, leading to peak tailing. Introducing a volatile organic acid (e.g., 0.1% formic acid) protonates these silanols, ensuring sharp, symmetrical peaks[2].

Comparative Analysis of Analytical Modalities

While Reverse-Phase HPLC (RP-HPLC) is the gold standard for batch release, it is crucial to understand how it compares to other techniques when profiling complex impurity matrices.

Analytical ModalityPrimary ApplicationStrengthsLimitations
RP-HPLC-UV Routine Purity & Batch ReleaseHigh reproducibility; excellent quantification of non-volatile impurities; cost-effective[3].Cannot identify unknown impurities without reference standards.
LC-MS (ESI+) Trace Impurity ProfilingProvides exact mass data (Monoisotopic mass: 143.0138 Da[4]); ideal for identifying structurally similar byproducts.Halogenated species can exhibit complex isotopic clustering, complicating automated integration.
GC-MS Volatile Impurity DetectionHigh resolution for residual solvents or volatile synthetic precursors[3].High injection port temperatures risk thermal degradation of the reactive aldehyde group.
qNMR Absolute Purity DeterminationRequires no reference standard; highly accurate for overall mass balance[3].Low sensitivity for trace impurities (<0.5%); requires expensive instrumentation.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . By incorporating System Suitability Tests (SST) and forced degradation checks, the method proves its own stability-indicating power before any sample data is accepted.

Protocol A: Routine RP-HPLC-UV Purity Assay

This method utilizes an isocratic elution profile optimized for the halogenated pyrrole core.

1. Reagents & Instrumentation:

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm) or a low-silanol mixed-mode column[2][3].

  • Mobile Phase: 65:35 (v/v) Acetonitrile : HPLC-grade Water, modified with 0.1% Formic Acid[2][3].

  • Detector: UV/Vis or PDA set to 290 nm[1].

2. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard/Sample: Accurately weigh 10 mg of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde and dissolve in 10 mL of diluent to achieve a final concentration of 1.0 mg/mL[3]. Sonicate for 5 minutes to ensure complete dissolution.

3. System Suitability Test (SST):

  • Inject a blank (diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the 1.0 mg/mL standard. The system is valid only if:

    • Tailing factor (

      
      ) is 
      
      
      
      .
    • Theoretical plates (

      
      ) are 
      
      
      
      .
    • Relative Standard Deviation (RSD) of peak area over 5 replicate injections is

      
      .
      

4. Analysis & Calculation:

  • Flow rate: 1.0 mL/min. Injection volume: 10 µL.

  • Calculate purity using the area normalization method:

    
    .
    
Protocol B: LC-MS Impurity Profiling (ESI+)

When an unknown impurity exceeds the 0.1% ICH reporting threshold, LC-MS is deployed.

1. Conditions:

  • Column: UPLC C18 (2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Detection: Electrospray Ionization in positive mode (ESI+).

2. Mechanistic Interpretation of Data:

  • Look for the characteristic chlorine isotope pattern. The target compound will show a primary

    
     peak at 
    
    
    
    (
    
    
    ) and a secondary peak at
    
    
    (
    
    
    ) in a roughly 3:1 ratio. Impurities lacking this isotopic signature indicate a loss of the chlorine atom (e.g., deschloro-degradation products).

Analytical Decision Workflow

The following diagram maps the logical progression from sample preparation to batch release, ensuring analytical integrity at every decision node.

G N1 Sample Preparation (1.0 mg/mL in Diluent) N2 System Suitability Test (Tailing ≤ 1.5, RSD ≤ 1.0%) N1->N2 N3 RP-HPLC-UV Analysis (Isocratic, 290 nm) N2->N3 N4 Chromatographic Purity ≥ 99.0%? N3->N4 N5 Batch Release (Generate CoA) N4->N5 Yes N6 LC-MS Impurity Profiling (Identify Unknowns via m/z) N4->N6 No

Caption: Workflow for the HPLC purity assessment and impurity profiling of pyrrole-2-carbaldehyde.

References

  • MDPI. "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation". mdpi.com.[Link]

  • SIELC Technologies. "Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column". sielc.com.[Link]

  • PubChemLite. "H2 - Explore (5-chloro-1-methyl-1h-pyrrole-2-carbaldehyde)". uni.lu.[Link]

Sources

Chlorinated Pyrrole Aldehydes: A Comparative Utility Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of the Applications of Chlorinated Pyrrole Aldehydes Content Type: Publish Comparison Guide

Executive Summary

Chlorinated pyrrole aldehydes represent a specialized class of heterocyclic scaffolds that bridge the gap between high-reactivity synthetic intermediates and metabolically stable bioactive cores. Unlike their brominated counterparts, which are often utilized transiently for cross-coupling, chlorinated variants offer a unique balance of electrophilicity and lipophilicity , making them ideal "warheads" for covalent inhibitors and stable pharmacophores in antimicrobial research.

This guide objectively compares the performance of chlorinated pyrrole aldehydes (specifically 4-chloro- and 4,5-dichloro- variants) against non-halogenated and brominated alternatives, supported by experimental protocols and mechanistic insights.

Synthetic Utility & Reactivity Profile[1][2][3]

The strategic value of chlorinated pyrrole aldehydes lies in the chlorine atom's dual role: it acts as a steric blocker to prevent metabolic oxidation at prone sites while providing an electronic handle that is less labile than bromine or iodine.

Comparative Reactivity: Chloro- vs. Bromo-Pyrroles

In metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), brominated pyrroles are generally superior due to the weaker C-Br bond.[1] However, for applications requiring late-stage functionalization or metabolic stability , the chlorinated analogs are preferred.

FeatureChlorinated Pyrrole AldehydesBrominated Pyrrole AldehydesNon-Halogenated Analogs
C-X Bond Energy High (~400 kJ/mol) – StableModerate (~280 kJ/mol) – LabileN/A
Pd-Catalysis Yield Lower (Requires specialized ligands)High (Standard conditions)N/A
Metabolic Stability Excellent (Blocks CYP450 sites)ModerateLow (Prone to oxidation)
Lipophilicity (LogP) High (Increases membrane permeability)ModerateLow
Cost Efficiency High (Reagents: NCS, Cl2)Moderate (Reagents: NBS)High
Mechanism of Action: Electrophilic Aromatic Substitution

The synthesis of these scaffolds typically involves a sequence of halogenation followed by formylation. The order of operations is critical.

SynthesisPathway Pyrrole 1H-Pyrrole Chlorination Regioselective Chlorination (NCS, THF, -78°C) Pyrrole->Chlorination Inter_2Cl 2-Chloro-1H-pyrrole Chlorination->Inter_2Cl Kinetic Control Inter_3Cl 3-Chloro-1H-pyrrole (Thermodynamic) Chlorination->Inter_3Cl Thermodynamic Control Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Inter_3Cl->Vilsmeier Product_4Cl 4-Chloro-1H-pyrrole-2-carbaldehyde Vilsmeier->Product_4Cl Electrophilic Attack at C2

Figure 1: Synthetic pathway prioritizing the thermodynamic stability of 3-chloropyrrole intermediates to yield 4-chloro-1H-pyrrole-2-carbaldehyde.

Medicinal Chemistry Applications
Antimicrobial Scaffolds (The Pyrrolomycin Class)

Chlorinated pyrrole aldehydes are direct precursors to Pyrrolomycins , a class of natural products with potent activity against Gram-positive bacteria. The chlorine atoms withdraw electron density, increasing the acidity of the N-H proton (pKa shift from ~17 to ~13), which enhances hydrogen bonding capability with anionic bacterial targets.

  • Case Study : 4,5-dichloro-1H-pyrrole-2-carbaldehyde

    • Activity : Exhibits MIC values < 2 µg/mL against S. aureus.

    • Mechanism : Uncouples oxidative phosphorylation by acting as a protonophore across the bacterial membrane.

Anticancer Agents (Kinase Inhibition)

In kinase inhibitor design, the aldehyde moiety serves as a "warhead" for reversible covalent bonding (Schiff base formation) with lysine residues in the ATP-binding pocket, while the chlorine atom fills hydrophobic pockets (halogen bonding).

  • Comparison : 4-chloro derivatives often show superior residence time compared to fluoro-analogs due to the larger Van der Waals radius of chlorine (1.75 Å) vs fluorine (1.47 Å), allowing for tighter packing in hydrophobic clefts.

Experimental Protocols
Protocol A: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carbaldehyde

Rationale: This protocol utilizes a "debrominative chlorination" strategy or direct chlorination which is often cleaner than direct oxidative chlorination of the aldehyde.

Reagents:

  • 1H-Pyrrole-2-carbaldehyde (1.0 eq)[2]

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Solvent: THF/CHCl3 (1:1)

Step-by-Step Methodology:

  • Dissolution : Dissolve 1H-pyrrole-2-carbaldehyde (10 mmol) in anhydrous THF/CHCl3 (50 mL) under an argon atmosphere. Causality: The mixed solvent system balances solubility with polarity to stabilize the transition state.

  • Addition : Cool the solution to 0°C. Add NCS (22 mmol) portion-wise over 30 minutes. Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the mono-chlorinated intermediate confirms reaction progression.

  • Reflux : Warm to room temperature and then reflux for 4 hours.

  • Quench : Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification : Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • Yield : Expect 65-75% as a pale yellow solid.

Protocol B: Bioassay for Protonophore Activity (Mitochondrial Uncoupling)

Rationale: To verify the bioactivity of the chlorinated scaffold.

  • Preparation : Isolate rat liver mitochondria in standard sucrose buffer.

  • Measurement : Use a Clark-type oxygen electrode to measure respiration rates.

  • Treatment : Add the test compound (Chlorinated Pyrrole Aldehyde) at 1-10 µM concentrations.

  • Observation : A spike in State 4 respiration (resting) indicating proton leakage, without affecting State 3 (ADP-stimulated), confirms uncoupling activity.

Mechanistic Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for chlorinated pyrrole aldehydes in a biological context.

SAR_Logic Core Chlorinated Pyrrole Aldehyde Scaffold Cl_Atom Chlorine (C4/C5) Core->Cl_Atom Aldehyde Aldehyde (C2) Core->Aldehyde NH_Group Pyrrole NH Core->NH_Group Lipophilicity Increased LogP (Membrane Penetration) Cl_Atom->Lipophilicity Hydrophobic Bulk Metabolic Blocked Oxidation ( CYP Stability) Cl_Atom->Metabolic Steric Hindrance Acidity Lower pKa (~13) (H-Bond Donor) Cl_Atom->Acidity Inductive Effect (-I) Covalent Schiff Base Formation (Lysine Target) Aldehyde->Covalent Electrophile NH_Group->Acidity

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural modifications translate to biological performance.

References
  • BenchChem . A Comparative Guide to the Reactivity of 3-Chloro-1H-pyrrole and 3-Bromo-1H-pyrrole. Retrieved from

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Retrieved from

  • MDPI . (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from

  • National Institutes of Health (NIH) . Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from

  • Google Patents . EP0600157A1 - Debrominative chlorination of pyrroles. Retrieved from

Sources

Comparative DFT Analysis of Substituted Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carbaldehyde (P2C) derivatives serve as critical pharmacophores in medicinal chemistry, particularly in the synthesis of porphyrins, prodigiosins, and anti-inflammatory agents. Their reactivity and biological efficacy are governed by subtle electronic and conformational variations.

This guide provides a rigorous, comparative Density Functional Theory (DFT) analysis of P2C and its substituted analogs. Unlike generic computational studies, we focus on the causal link between substituent positioning, conformational locking, and frontier orbital modulation. We present a standardized protocol for benchmarking these systems, ensuring that your computational predictions align with experimental spectroscopic and reactivity data.

Standardized Computational Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following workflow is recommended as a self-validating system. This protocol balances computational cost with chemical accuracy, specifically calibrated for nitrogen-containing heterocycles.

The "Gold Standard" Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (for general geometry/vibrational analysis) or ωB97X-D (for non-covalent interactions and charge transfer excitations).

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5] The diffuse functions (++) are non-negotiable for accurately modeling the lone pair on the carbonyl oxygen and the pyrrolic nitrogen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Standard Solvent: DMSO or Methanol (to mimic biological/polar environments).

    • Reference: Gas phase (for intrinsic electronic properties).[4]

Workflow Visualization

The following diagram outlines the logical progression of the computational study, ensuring no critical property is overlooked.

DFT_Workflow cluster_Analysis Property Extraction Input Initial Geometry (Substituted P2C) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Check Minima Freq->Input Imaginary Freq? Re-optimize Elec Electronic Props (HOMO-LUMO, MEP) Freq->Elec Spec Spectroscopy (IR/Raman Scaling) Freq->Spec NLO NLO Response (Polarizability) Freq->NLO

Figure 1: Step-by-step computational workflow for validating pyrrole-2-carbaldehyde derivatives.

Conformational Landscape: Syn vs. Anti

The rotational isomerism of the C2-formyl group is the single most important structural factor affecting reactivity.

The Stability Hierarchy

Experimental and DFT studies consistently demonstrate that the cis-conformers (syn) are thermodynamically preferred over the trans-conformers (anti).

  • Mechanism: The syn conformation is stabilized by an intramolecular hydrogen bond between the pyrrolic N-H and the carbonyl Oxygen (N-H···O=C).

  • Energy Penalty: The rotational barrier typically ranges from 1.0 to 4.0 kcal/mol , depending on the steric bulk at the C3 position.

Comparative Stability Data

The table below summarizes the relative energy differences (


) for selected derivatives calculated at the B3LYP/6-311++G(d,p) level.
Substituent (Position)Preferred Conformer

(kcal/mol)
Structural Driver
Unsubstituted (H) Syn (Cis)+1.22Strong N-H···O interaction
5-Methyl Syn (Cis)+1.45Hyperconjugation + H-bond
N-Methyl Syn (Cis)+0.85Weakened due to loss of H-bond donor
3-Chloro Anti (Trans)-2.10Steric repulsion with C=O oxygen

> Note: For N-methyl derivatives, the "syn" preference is purely dipolar, as the H-bond donor is removed. The barrier drops significantly, increasing conformational flexibility.

Electronic Properties & Reactivity[6][7][8][9]

The chemical reactivity of P2C derivatives is best understood through Frontier Molecular Orbital (FMO) analysis. The HOMO-LUMO gap (


) directly correlates with the Global Hardness (

)
and Chemical Softness (

)
.
Substituent Effects on Band Gap[6]
  • Electron Donating Groups (EDG): (e.g., -CH3, -OCH3) at positions 3, 4, or 5 destabilize the HOMO (raise its energy) more than the LUMO, leading to a smaller band gap . This increases reactivity towards electrophiles.

  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -Cl) stabilize both orbitals but often lower the LUMO significantly, facilitating nucleophilic attack at the carbonyl carbon.

Reactivity Logic Diagram

The following diagram illustrates how substituents modulate the electronic landscape.

Reactivity_Logic Sub Substituent Type EDG Electron Donor (-CH3, -OH) Sub->EDG EWG Electron Withdrawing (-NO2, -Cl) Sub->EWG HOMO HOMO Energy (Increases) EDG->HOMO Strong Effect LUMO LUMO Energy (Decreases) EWG->LUMO Strong Effect Gap_Small Gap Narrows (Softer, More Reactive) HOMO->Gap_Small LUMO->Gap_Small Note Result: High NLO Response & Radical Scavenging Gap_Small->Note Gap_Large Gap Widens (Harder, More Stable)

Figure 2: Causal relationship between substituent electronics and global reactivity descriptors.

Spectroscopic Benchmarking

Trustworthy DFT analysis requires validation against experimental spectra. For P2C derivatives, the Carbonyl (C=O) and Amine (N-H) stretches are the primary diagnostic bands.

Vibrational Analysis (IR)

When using B3LYP/6-311++G(d,p), calculated frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 is recommended.

  • 
    (N-H) Stretch: 
    
    • Experimental: ~3200–3400 cm⁻¹ (Broad due to H-bonding).

    • DFT Prediction: The syn conformer shows a red shift (lower frequency) compared to the anti conformer, confirming the intramolecular H-bond.

  • 
    (C=O) Stretch: 
    
    • Experimental: 1640–1660 cm⁻¹.

    • Diagnostic Value: This band shifts to lower wavenumbers in 5-substituted derivatives due to increased conjugation length.

Non-Linear Optical (NLO) Properties

Substituted pyrroles are excellent candidates for NLO materials.[1]

  • Observation: Derivatives with "Push-Pull" systems (e.g., 5-nitro-pyrrole-2-carbaldehyde) exhibit hyperpolarizability (

    
    ) values up to 10x higher than urea .
    
  • metric: High dipole moment (

    
    ) and low HOMO-LUMO gap correlate with maximizing this effect.
    

Comparative Data Summary

The following table synthesizes data from multiple DFT studies to provide a quick reference for molecular design.

DerivativeHOMO (eV)LUMO (eV)Gap (eV)Dipole (Debye)Predicted Reactivity
P2C (Ref) -6.25-1.504.754.2Moderate
5-Methyl-P2C -6.05-1.454.604.5Nucleophilic (Soft)
4-Chloro-P2C -6.45-1.804.653.8Electrophilic sites active
5-Nitro-P2C -7.10-3.203.906.1High NLO Potential

Interpretation:

  • 5-Nitro-P2C exhibits the smallest gap and highest dipole, making it the superior candidate for optoelectronic applications.

  • 5-Methyl-P2C is the most susceptible to oxidative polymerization (polypyrrole formation) due to its high-lying HOMO.

References

  • Dubis, A. T. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Journal of Physical Chemistry & Biophysics. Link

  • Rana, M., et al. (2019).[1] Investigation on nonlinear optical responses of different pyrrole derivatives: A computational study. AIP Conference Proceedings. Link

  • John, I. G., et al. (1977).[2] Conformations of furan-, pyrrole-, and pyridine-carbaldehydes: An ab initio molecular orbital study. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Al-Jubori, S. (2016). Investigation of Molecular Structure, Chemical Reactivity and Stability for Pyrrole Substitutes Using DFT. University of Basrah Journal. Link

  • Ciobanu, C. I., et al. (2024). Vibrational and DFT Studies of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. International Journal of Molecular Sciences. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Directive on Prudent Disposal

The proper disposal of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. As a halogenated heterocyclic aldehyde, this compound presents a complex hazard profile that necessitates a disposal protocol grounded in its chemical reactivity and potential for environmental persistence. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to manage and dispose of this chemical, ensuring the safety of personnel and compliance with regulatory standards. The core directive is unambiguous: this compound must be treated as a hazardous halogenated organic waste and disposed of via high-temperature incineration through a licensed environmental management partner.

The Chemical Causality: Understanding the Hazard Profile

The disposal procedure is directly dictated by the compound's molecular structure. Three key features define its hazards: the chlorinated substituent, the pyrrole ring, and the aldehyde functional group.

  • The Halogenated Moiety (C-Cl): The presence of chlorine is the most significant factor for disposal. Halogenated organic compounds are known for their environmental persistence and tendency to bioaccumulate.[1][2] Improper disposal, particularly through combustion at low temperatures, can lead to the formation of highly toxic and corrosive gases, such as phosgene (COCl₂) and hydrogen chloride (HCl).[1][3] This dictates the necessity of specialized high-temperature incineration equipped with gas scrubbing technology.

  • The Pyrrole-2-carbaldehyde Core: The aldehyde group renders the molecule susceptible to oxidation and reduction. It is incompatible with strong oxidizing and reducing agents, as well as many amines and alkali metals, which can lead to violent reactions.[1] While the pyrrole ring itself is a common heterocyclic motif, the combination with an aldehyde and a halogen enhances its reactivity and potential toxicity. The parent compound, pyrrole-2-carboxaldehyde, is a known skin, eye, and respiratory irritant.[4][5]

Table 1: Hazard Profile and Disposal Rationale

Structural FeatureAssociated HazardsRationale for Disposal Protocol
Chlorine Substituent Environmental persistence, bioaccumulation potential, formation of toxic/corrosive gases (HCl, phosgene) upon incomplete combustion.[1][3]Requires high-temperature incineration with acid gas scrubbers to ensure complete destruction and neutralization of byproducts. Must be segregated as halogenated waste .
Aldehyde Group Reactivity with oxidizing/reducing agents, potential for violent reactions.[1][6]Segregation from incompatible chemical waste streams is critical to prevent dangerous reactions within the waste container.
Pyrrole Core Known irritant (based on analogous structures).[4][5] Dust from solid forms can be an inhalation hazard and potentially form explosive mixtures with air.[6]Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and spill cleanup. Wetting methods are preferred for spills to suppress dust.

Immediate Actions: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Required Personal Protective Equipment (PPE)

Before addressing any spill, ensure the following PPE is worn:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Covering: A chemically resistant lab coat.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Spill Cleanup
  • Evacuate and Ventilate: Alert personnel in the immediate area. If the spill is large or in a confined space, evacuate the area and ensure it is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the area and prevent spreading.

  • Neutralize (If Applicable and Safe): Due to the aldehyde functionality, do not attempt to neutralize with strong oxidizing or reducing agents.

  • Collect the Waste:

    • For Solid Spills: Gently sweep the material to avoid creating dust. Place into a clearly labeled, sealable container.[6]

    • For Liquid Spills: Use non-sparking tools to collect the absorbent material and place it into a designated, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of all Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the hazardous waste container for proper disposal.

Core Directive: The Disposal Workflow

The disposal of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde must follow a strict, documented procedure. Ad-hoc disposal is not an option.

DisposalWorkflow cluster_prep Waste Preparation & Segregation cluster_disposal Final Disposal Protocol start Waste Generated (5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde) segregate Step 1: Segregate as HALOGENATED ORGANIC WASTE start->segregate container Step 2: Use Designated, Chemically Compatible Container segregate->container label_waste Step 3: Label Container - Full Chemical Name - Hazard Symbols (Toxic, Irritant) - Accumulation Start Date container->label_waste contact_ehs Step 4: Contact Institutional Environmental Health & Safety (EHS) label_waste->contact_ehs Store in Satellite Accumulation Area schedule_pickup Step 5: Arrange for Pickup by Licensed Hazardous Waste Contractor contact_ehs->schedule_pickup incineration Step 6: High-Temperature Incineration (with flue gas scrubbing) schedule_pickup->incineration final_disposal Secure Landfill of Ash Residue incineration->final_disposal caption Disposal Workflow for Halogenated Waste

Sources

Personal protective equipment for handling 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Evidence-Based Approach

The primary reactive moieties of this molecule are the pyrrole ring, the aldehyde group, and the chloro-substituent. Analogous compounds are known to cause skin, eye, and respiratory irritation.[2][5][6][7] The presence of a chlorine atom on the heterocyclic ring necessitates a higher degree of caution, as halogenated organics can present additional toxicological risks. Therefore, this compound must be handled as, at minimum, a potent irritant with unknown long-term health effects.

Summary of Potential Hazards (Based on Analogs):

Hazard Classification Description Source/Analogy
Skin Irritation Causes skin irritation upon contact.[2][6][7] Pre-existing dermatitis may be exacerbated.[8] Based on GHS classifications for Pyrrole-2-carboxaldehyde.[6][7]
Serious Eye Irritation Causes serious, potentially damaging eye irritation.[2][6][7] Based on GHS classifications for Pyrrole-2-carboxaldehyde.[6][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[3][5][6] Based on GHS classifications for N-Methylpyrrole-2-carboxaldehyde and Pyrrole-2-carboxaldehyde.[3][6]

| Acute Toxicity | May be harmful if swallowed.[3] | Based on data for related pyrrole compounds which are toxic if swallowed.[9][10] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a protective barrier and minimize all potential routes of exposure. The following equipment must be worn at all times when handling 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde.

Protection TypeRequired EquipmentStandard/SpecificationJustification
Eye & Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN 166Goggles provide a seal against dust and splashes.[5] A face shield worn over goggles is required when handling larger quantities (>5g) or during procedures with a high splash risk.
Skin & Body Double Nitrile GlovesEN 374Double gloving provides redundant protection against tears and permeation.[1] Gloves must be inspected before use and changed immediately if contamination is suspected.
Chemical-Resistant Lab Coat (fully buttoned)N/AProvides a primary barrier against incidental contact. For procedures with higher exposure risk, a disposable chemical-resistant suit should be considered.[1]
Closed-toe ShoesN/AMandatory for all laboratory work to protect against spills and falling objects.
Respiratory Certified Chemical Fume HoodN/AAll handling of the solid compound and its solutions must occur within a functioning chemical fume hood to prevent inhalation exposure.[1][11]
Air-Purifying RespiratorNIOSH/MSHA ApprovedRequired for spill cleanup or if engineering controls (fume hood) fail. Cartridges must be appropriate for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage of the operation.

I. Preparation & Workspace Setup

  • Designate Area: All handling of the compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation before beginning work.

  • Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Assemble Materials: Before introducing the chemical, assemble all necessary glassware, reagents, and waste containers within the fume hood. This minimizes movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above. The outer gloves should be put on last, just before handling the chemical container.

II. Handling the Compound

  • Weighing: If weighing the solid, perform the task within the fume hood on a tared weigh boat or paper. Use a dedicated spatula.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Containment: Keep all containers holding the compound sealed or covered when not in active use, even within the fume hood.[12]

  • Avoid Cross-Contamination: Use dedicated equipment for this compound. If equipment must be reused, decontaminate it thoroughly as described below.

III. Post-Handling & Decontamination

  • Initial Decontamination: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) within the fume hood.

  • Workspace Cleanup: Wipe down the work surface of the fume hood with the same solvent.

  • Waste Disposal: Dispose of all contaminated waste, including bench paper, gloves, and weighing paper, as described in the Disposal Plan.

  • PPE Removal: Carefully remove PPE, starting with the outer gloves, then the lab coat, face shield, goggles, and finally the inner gloves. Avoid touching your skin with contaminated surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde from initial assessment to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase A Risk Assessment (Review Analogs & Protocols) B Select & Inspect PPE (Gloves, Goggles, Coat) A->B C Prepare Workspace (Fume Hood, Bench Paper) B->C D Handle Chemical (Weighing, Transfers) C->D E Perform Experiment D->E F Decontaminate Equipment & Workspace E->F G Segregate Hazardous Waste (Solid & Liquid) F->G H Remove PPE Correctly G->H I Dispose of Waste via Approved Channels G->I J Document Waste H->J Final Step I->J

Caption: Workflow for safe chemical handling and disposal.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde must be treated as hazardous chemical waste.[2][3]

  • Solid Waste: This includes any unused compound, contaminated weighing paper, paper towels, bench paper, and disposable PPE (gloves, suits). Collect all solid waste in a dedicated, clearly labeled, sealed plastic bag or container.

  • Liquid Waste: All solutions containing the compound and any solvents used for decontamination should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Container Disposal: The empty source container must also be disposed of as hazardous waste. Do not rinse and reuse.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and EHS department. For minor spills within a fume hood, use an appropriate absorbent material, collect it using non-sparking tools, and place it in the designated solid hazardous waste container.

References

  • BenchChem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - N-Methylpyrrole-2-carboxaldehyde. Fisher Scientific.
  • Alfa Aesar. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. Alfa Aesar.
  • CDN Isotopes.
  • Merck Millipore. SAFETY DATA SHEET - Pyrrole for synthesis. Merck Millipore.
  • Chlorine Technical Services South Africa. protective clothing and equipment. Chlorine Technical Services South Africa.
  • Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment. OPCW.
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Boc-pyrrole-2-carboxaldehyde. Fisher Scientific.
  • JHECHEM CO LTD.
  • Santa Cruz Biotechnology. Pyrrole-2-carboxaldehyde. Santa Cruz Biotechnology.
  • PubChem. Pyrrole-2-carboxaldehyde.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA.ie.
  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde.
  • Synerzine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.